Mca-DEVDAP-K(Dnp)-OH
説明
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H62N10O22/c1-24(2)43(57-44(69)31(14-15-39(62)63)54-46(71)33(22-40(64)65)53-38(61)18-26-19-42(68)82-37-21-28(81-4)11-12-29(26)37)48(73)56-34(23-41(66)67)45(70)52-25(3)49(74)58-17-7-9-35(58)47(72)55-32(50(75)76)8-5-6-16-51-30-13-10-27(59(77)78)20-36(30)60(79)80/h10-13,19-21,24-25,31-35,43,51H,5-9,14-18,22-23H2,1-4H3,(H,52,70)(H,53,61)(H,54,71)(H,55,72)(H,56,73)(H,57,69)(H,62,63)(H,64,65)(H,66,67)(H,75,76)/t25-,31-,32-,33-,34-,35-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUVSUDOGAVRQX-AEAFXXELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62N10O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745558 | |
| Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1155.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189696-20-6 | |
| Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Mca-DEVDAP-K(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Core Principle: FRET-Based Detection of Caspase-3 Activity
Mca-DEVDAP-K(Dnp)-OH is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-3 activity. Its mechanism of action is predicated on the principle of Förster Resonance Energy Transfer (FRET). This substrate comprises a fluorophore, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp), linked by a peptide sequence, DEVDAP. The DEVD sequence is the specific recognition and cleavage site for caspase-3.
In its intact state, the close proximity of the Mca fluorophore and the Dnp quencher allows for efficient FRET to occur. The energy from the excited Mca fluorophore is transferred non-radiatively to the Dnp quencher, resulting in minimal fluorescence emission. Upon the introduction of active caspase-3, the enzyme specifically cleaves the peptide linker at the aspartic acid residue within the DEVD sequence. This cleavage event separates the Mca fluorophore from the Dnp quencher, disrupting FRET. Consequently, the Mca group, freed from the quenching effect, emits a fluorescent signal that can be quantitatively measured. The intensity of this fluorescence is directly proportional to the activity of caspase-3 in the sample.[1]
The Mca fluorophore has an excitation maximum of approximately 328 nm and an emission maximum of around 420 nm.[1]
Signaling Pathway and Mechanism of Action
The cleavage of this compound by caspase-3 is a key event in the execution phase of apoptosis. The signaling pathway leading to this event is a well-orchestrated cascade of molecular interactions.
References
An In-depth Technical Guide to Caspase-3 Detection Using Mca-DEVDAP-K(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caspase-3 is a critical executioner caspase in the apoptotic pathway, making its detection and quantification a cornerstone of apoptosis research and a key biomarker in drug discovery and development. This guide provides a detailed overview of the principles and methodologies for detecting caspase-3 activity using the fluorogenic substrate Mca-DEVDAP-K(Dnp)-OH. This substrate leverages the phenomenon of Fluorescence Resonance Energy Transfer (FRET) to provide a sensitive and continuous measure of caspase-3 enzymatic activity. We will delve into the core mechanism of action, present available substrate characteristics, provide a detailed experimental protocol for a typical caspase-3 activity assay, and illustrate the relevant biological and experimental workflows.
Principle of Caspase-3 Detection with this compound
The detection of caspase-3 activity using this compound is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the substrate consists of a fluorophore, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp), linked by a peptide sequence, DEVDAP-K. The DEVD sequence is the specific recognition and cleavage site for caspase-3.
When the substrate is intact, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of Mca's fluorescence emission through FRET. During apoptosis, active caspase-3 recognizes and cleaves the peptide linker at the aspartate residue within the DEVD sequence. This cleavage event separates the Mca fluorophore from the Dnp quencher. Relieved from the quenching effect, the Mca fluorophore can now emit a fluorescent signal upon excitation. The increase in fluorescence intensity is directly proportional to the amount of caspase-3 activity in the sample. The released Mca fluorophore has an excitation maximum of approximately 328 nm and an emission maximum of around 420 nm.[1]
Quantitative Data
| Parameter | Value | Reference |
| Full Chemical Name | N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-α-aspartyl-L-α-glutamyl-L-valyl-L-α-aspartyl-L-alanyl-L-prolyl-N6-(2,4-dinitrophenyl)-L-lysine | [1] |
| Molecular Formula | C50H62N10O22 | [1] |
| Molecular Weight | 1155.1 g/mol | [1] |
| Excitation Maximum (Mca) | 328 nm | [1] |
| Emission Maximum (Mca) | 420 nm | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Formic Acid: 1 mg/ml | [1] |
Experimental Protocols
The following is a detailed methodology for a typical in vitro caspase-3 activity assay using a fluorogenic substrate like this compound. This protocol is a composite based on standard practices for similar DEVD-based fluorogenic substrates.
Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol. Store at 4°C. Add DTT fresh before use.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, and 20% glycerol. Store at 4°C. Add DTT fresh before use.
-
Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Aliquot and store at -20°C, protected from light.
-
Caspase-3 Inhibitor (Optional Control): A specific caspase-3 inhibitor, such as Ac-DEVD-CHO, can be used as a negative control. Prepare a 10 mM stock solution in DMSO.
Sample Preparation (Cell Lysates)
-
Induce apoptosis in your cell line of choice using the desired treatment. For a negative control, use an untreated cell population.
-
Harvest cells (typically 1-5 x 10^6 cells per sample) and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in cold Lysis Buffer (e.g., 50-100 µL per 1-2 x 10^6 cells).
-
Incubate the lysate on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your sample for the assay.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
Caspase-3 Activity Assay
-
In a 96-well black microplate, add 50 µL of 2X Reaction Buffer to each well.
-
Add your cell lysate (containing 50-200 µg of protein) to each well. Adjust the volume to 95 µL with Lysis Buffer.
-
For inhibitor control wells, pre-incubate the lysate with the caspase-3 inhibitor (final concentration of 10-20 µM) for 10-15 minutes at room temperature before adding the substrate.
-
To initiate the reaction, add 5 µL of the 1 mM this compound substrate stock solution to each well (final concentration of 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 328 nm and an emission wavelength of 420 nm.
Data Analysis
-
Subtract the fluorescence reading of a blank (reaction buffer and substrate without lysate) from all sample readings.
-
If an inhibitor control is used, subtract the fluorescence of the inhibitor-treated sample from the corresponding untreated sample to determine the specific caspase-3 activity.
-
Caspase-3 activity can be expressed as relative fluorescence units (RFU) or as a fold-change in fluorescence compared to the untreated control.
Mandatory Visualizations
Apoptotic Signaling Pathway Leading to Caspase-3 Activation
Experimental Workflow for Caspase-3 Activity Assay
References
Unveiling Apoptosis: A Technical Guide to Mca-DEVDAP-K(Dnp)-OH Fluorescence Quenching
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles and practical applications of the fluorogenic caspase-3 substrate, Mca-DEVDAP-K(Dnp)-OH. This powerful tool is instrumental in the study of apoptosis, a fundamental process of programmed cell death critical in development, tissue homeostasis, and various disease states. Understanding its mechanism of fluorescence quenching and subsequent activation provides a quantitative method to probe the intricacies of the apoptotic cascade.
The Principle of Fluorescence Resonance Energy Transfer (FRET)
The functionality of this compound is rooted in a photophysical phenomenon known as Fluorescence Resonance Energy Transfer (FRET). FRET is a distance-dependent, non-radiative transfer of energy from an excited-state fluorophore (the donor) to a nearby chromophore (the acceptor or quencher).[1][2] In the intact this compound peptide, the 7-methoxycoumarin-4-acetyl (Mca) group serves as the fluorescent donor, and the 2,4-dinitrophenyl (Dnp) group acts as the quencher.
Due to their close proximity within the peptide backbone, the energy absorbed by the Mca fluorophore upon excitation is efficiently transferred to the Dnp quencher. This energy transfer is non-radiative, meaning it does not result in the emission of a photon from the Mca group. Consequently, the fluorescence of Mca is effectively "quenched," resulting in a low fluorescence signal.
Caspase-3: The Executioner of Apoptosis
Caspase-3 is a key member of the caspase family of cysteine-aspartic proteases that play a central role in the execution phase of apoptosis.[3][4] It exists as an inactive zymogen, procaspase-3, in healthy cells.[3] Upon receiving apoptotic signals, initiator caspases, such as caspase-8 and caspase-9, cleave procaspase-3, leading to its activation.[4]
Active caspase-3 is a heterotetramer that recognizes and cleaves a specific tetrapeptide sequence, Asp-Glu-Val-Asp (DEVD), within a wide range of cellular substrate proteins.[4] This proteolytic activity leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[4]
The this compound substrate is designed to mimic the natural cleavage site of caspase-3. The DEVD sequence within the peptide is specifically recognized and cleaved by active caspase-3.
Mechanism of Fluorescence Activation
The genius of the this compound probe lies in its ability to translate caspase-3 activity into a measurable fluorescent signal. When active caspase-3 cleaves the DEVD sequence in the peptide, the Mca fluorophore is physically separated from the Dnp quencher. This separation disrupts the FRET process, as the distance between the donor and acceptor exceeds the effective range for energy transfer.
Once liberated from the quenching effect of Dnp, the Mca fluorophore can now release its absorbed energy as a photon of light, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the amount of caspase-3 activity in the sample.
Quantitative Data
A thorough understanding of the photophysical and enzymatic kinetic properties of this compound is crucial for accurate data interpretation.
Photophysical Properties
The following table summarizes the key photophysical characteristics of the Mca fluorophore and the Dnp quencher.
| Parameter | 7-Methoxycoumarin-4-acetyl (Mca) | 2,4-dinitrophenyl (Dnp) |
| Role | Fluorescent Donor | Quencher |
| Excitation Maximum (λex) | ~320-328 nm[5] | - |
| Emission Maximum (λem) | ~380-420 nm[5] | - |
| Absorption Maximum (λabs) | ~320 nm | ~360 nm |
Enzymatic Kinetics
The efficiency of an enzyme-substrate interaction is described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Ac-DEVD-AMC | Caspase-3 | Data not available | Data not available | Data not available |
Researchers are encouraged to determine these kinetic parameters empirically for their specific experimental conditions.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathways leading to caspase-3 activation and a typical experimental workflow for a caspase-3 activity assay.
Caspase-3 Activation Signaling Pathways
Experimental Workflow for Caspase-3 Activity Assay
Experimental Protocols
The following are generalized protocols for performing a caspase-3 activity assay using this compound in both cell lysates and with purified enzyme.
Caspase-3 Activity Assay in Cell Lysates
Materials:
-
Cells of interest
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Apoptosis-inducing agent (e.g., staurosporine, etoposide)
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Phosphate-buffered saline (PBS), ice-cold
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Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in an appropriate culture vessel and treat with the desired apoptosis-inducing agent for the indicated time. Include an untreated control group.
-
Cell Harvesting and Lysis:
-
For adherent cells, wash with ice-cold PBS, then scrape cells into fresh PBS. For suspension cells, collect by centrifugation.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold cell lysis buffer.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase-3 activity.
-
Assay Setup:
-
Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) with assay buffer.
-
Add 50 µL of each diluted lysate to the wells of a 96-well black microplate. Include a blank well with assay buffer only.
-
-
Substrate Addition:
-
Prepare a working solution of this compound by diluting the stock solution in assay buffer to a final concentration of 20-50 µM.
-
Add 50 µL of the substrate working solution to each well, initiating the enzymatic reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 420 nm.
-
Data Analysis: Subtract the blank reading from all measurements. Normalize the fluorescence intensity to the protein concentration to determine the specific caspase-3 activity. Compare the activity in treated samples to the untreated controls.
In Vitro Caspase-3 Activity Assay with Purified Enzyme
Materials:
-
Recombinant active caspase-3
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant active caspase-3 to the desired concentration in ice-cold assay buffer.
-
Assay Setup: Add 50 µL of the diluted caspase-3 solution to the wells of a 96-well black microplate. Include a no-enzyme control with assay buffer only.
-
Substrate Addition:
-
Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration (a range of concentrations can be used for kinetic studies).
-
Add 50 µL of the substrate working solution to each well.
-
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes using a fluorometric plate reader (Ex: ~328 nm, Em: ~420 nm).
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control.
-
Plot the fluorescence intensity versus time to determine the initial reaction velocity (V0).
-
For kinetic studies, plot V0 against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.
-
Conclusion
This compound is a highly specific and sensitive tool for the real-time measurement of caspase-3 activity. Its mechanism, based on the elegant principle of FRET, allows for a straightforward and quantitative assessment of apoptosis. By understanding the underlying principles, photophysical properties, and enzymatic kinetics, and by employing robust experimental protocols, researchers can effectively utilize this fluorogenic substrate to unravel the complex signaling networks governing programmed cell death, paving the way for new therapeutic interventions in a multitude of diseases.
References
Mca-DEVDAP-K(Dnp)-OH: A Technical Guide to Caspase Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the substrate specificity of Mca-DEVDAP-K(Dnp)-OH, a fluorogenic substrate utilized in the study of caspases, a family of cysteine proteases that are critical mediators of apoptosis (programmed cell death) and inflammation. A thorough understanding of this substrate's interaction with various caspases is paramount for accurate data interpretation and the development of novel therapeutics targeting these enzymatic pathways.
Introduction to this compound
This compound is a synthetic peptide substrate designed to measure the activity of specific caspases. The substrate incorporates the tetrapeptide sequence DEVD (Asp-Glu-Val-Asp), which is a recognized cleavage site for several caspases, most notably caspase-3. The peptide is flanked by two key chemical groups: a 7-methoxycoumarin-4-acetyl (Mca) group and a 2,4-dinitrophenyl (Dnp) group.
The principle of detection relies on Förster Resonance Energy Transfer (FRET). In the intact substrate, the fluorescent Mca group's emission is quenched by the nearby Dnp group. Upon enzymatic cleavage of the peptide backbone at the aspartic acid residue within the DEVD sequence, the Mca fluorophore is liberated from the quenching proximity of the Dnp group. This results in a significant increase in fluorescence, which can be monitored in real-time to determine caspase activity. The fluorescence of the free Mca group can be measured at an excitation wavelength of approximately 328 nm and an emission wavelength of around 420 nm.[1]
Substrate Specificity and Kinetic Parameters
The utility of a synthetic substrate is defined by its specificity towards its target enzyme(s). While this compound is widely cited as a caspase-3 substrate, a comprehensive analysis of its kinetic parameters across the entire caspase family is essential for a complete understanding of its specificity profile. The key kinetic parameters are:
-
K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's binding affinity to the enzyme. A lower K_m indicates a higher affinity.
-
k_cat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per second. It is a measure of the catalytic efficiency of the enzyme.
-
k_cat/K_m (catalytic efficiency): This ratio is the most effective measure of an enzyme's substrate specificity. A higher k_cat/K_m value indicates greater efficiency and specificity.
Despite extensive investigation, a comprehensive, publicly available dataset detailing the kinetic parameters (K_m, k_cat, and k_cat/K_m) of this compound for a broad range of caspases (e.g., caspases-1, -2, -6, -7, -8, -9) remains elusive. The available information primarily focuses on its utility as a substrate for caspase-3.
| Caspase Family | Primary Target | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Effector Caspases | ||||
| Caspase-3 | Yes | Data not readily available | Data not readily available | Data not readily available |
| Caspase-7 | Likely cross-reactivity | Data not readily available | Data not readily available | Data not readily available |
| Caspase-6 | Possible cross-reactivity | Data not readily available | Data not readily available | Data not readily available |
| Initiator Caspases | ||||
| Caspase-8 | Unlikely primary target | Data not readily available | Data not readily available | Data not readily available |
| Caspase-9 | Unlikely primary target | Data not readily available | Data not readily available | Data not readily available |
| Inflammatory Caspases | ||||
| Caspase-1 | Unlikely primary target | Data not readily available | Data not readily available | Data not readily available |
Signaling Pathways and Experimental Workflow
To contextualize the use of this compound, it is important to understand the general mechanism of caspase activation and the typical workflow of a caspase activity assay.
Caption: General mechanism of caspase activation and subsequent cleavage of the this compound substrate.
Caption: Experimental workflow for a fluorometric caspase activity assay using this compound.
Experimental Protocol: Fluorometric Caspase-3 Activity Assay
This protocol provides a general framework for measuring caspase-3 activity in cell lysates using this compound. Optimization of incubation times and reagent concentrations may be necessary for specific experimental conditions.
Materials:
-
This compound substrate
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 10 mM DTT)
-
Recombinant active caspase-3 (for standard curve)
-
96-well black microplate
-
Fluorometric microplate reader
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line of interest using an appropriate stimulus. Include a non-induced control group.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard protein assay.
-
-
Assay Setup:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the cell lysates with assay buffer to a consistent protein concentration (e.g., 1-2 mg/mL).
-
In a 96-well black microplate, add your cell lysate samples. Include wells for a buffer blank and a positive control (recombinant active caspase-3).
-
To assess the specificity of the cleavage, include control wells with cell lysate and a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
-
Kinetic Measurement:
-
Prepare a working solution of this compound in assay buffer to the desired final concentration (typically in the low micromolar range).
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Excitation: ~328 nm, Emission: ~420 nm) at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the buffer blank) from all readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The initial linear portion of the curve represents the rate of the enzymatic reaction. Calculate the slope of this linear phase (ΔFluorescence/ΔTime).
-
To quantify the specific activity, a standard curve can be generated using known concentrations of a fluorescent standard (e.g., free Mca) or by measuring the activity of a known amount of recombinant active caspase-3.
-
Express the caspase activity as relative fluorescence units (RFU) per minute per microgram of protein.
-
Conclusion
This compound is a valuable tool for the investigation of caspase activity, particularly for caspase-3. Its fluorogenic nature allows for sensitive and continuous monitoring of enzyme kinetics. However, researchers and drug development professionals must be cognizant of the potential for cross-reactivity with other caspases due to the shared DEVD recognition motif. The lack of comprehensive public data on its kinetic parameters for a wide range of caspases underscores the importance of employing appropriate controls and complementary validation methods to ensure the accurate attribution of measured activity to a specific caspase. This technical guide provides a foundational understanding of the substrate's properties and a practical framework for its application in the laboratory.
References
Mca-DEVDAP-K(Dnp)-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the fluorogenic caspase-3 substrate, Mca-DEVDAP-K(Dnp)-OH, for researchers, scientists, and drug development professionals. This document outlines supplier and catalog information, detailed experimental protocols for its use in caspase-3 activity assays, and relevant signaling pathway diagrams.
Core Product Information and Supplier Details
This compound is a sensitive and specific substrate for caspase-3, a key executioner enzyme in the apoptotic pathway.[1][2] The substrate consists of the DEVD (Asp-Glu-Val-Asp) amino acid sequence, which is specifically recognized and cleaved by caspase-3.[3] The peptide is flanked by a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of the Mca group is quenched by the proximity of the Dnp group. Upon cleavage by active caspase-3, the Mca-containing fragment is liberated, resulting in a significant increase in fluorescence that can be monitored to quantify enzyme activity.[1][2][4]
Quantitative and Catalog Information:
| Property | Value | Source(s) |
| Full Chemical Name | N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-α-aspartyl-L-α-glutamyl-L-valyl-L-α-aspartyl-L-alanyl-L-prolyl-N6-(2,4-dinitrophenyl)-L-lysine | [2][4] |
| Synonyms | Caspase-3 Fluorogenic Substrate III, CPP32 Fluorogenic Substrate III, Mca-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-OH | [1][2][4] |
| CAS Number | 189696-20-6 | [1][4][5] |
| Molecular Formula | C50H62N10O22 | [4] |
| Molecular Weight | 1155.1 g/mol | [4] |
| Purity | ≥95% | [4][5] |
| Excitation Wavelength | 328 nm | [1][2][4] |
| Emission Wavelength | 420 nm | [1][2][4] |
| Appearance | Lyophilized powder | [4] |
| Storage | -20°C | [6] |
| Stability | ≥ 4 years at -20°C | [2] |
Primary Supplier Information:
| Supplier | Product Name | Catalog Number | Available Sizes |
| Cayman Chemical | This compound | 24563 | 500 µg, 1 mg |
| Cambridge Bioscience | This compound | 24563-1 | 1 mg |
| Biomol | This compound | Cay24563-500 | 500 µg |
Experimental Protocols
This section provides a detailed methodology for a typical caspase-3 activity assay using this compound in a 96-well plate format. This protocol is a synthesized guideline based on standard practices for similar fluorogenic caspase substrates and may require optimization for specific cell types and experimental conditions.
A. Reagent Preparation
-
Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA) : Prepare a stock solution of the lysis buffer without DTT and store at 4°C. Add DTT fresh from a stock solution just before use.
-
Assay Buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Sucrose) : Prepare the assay buffer and store at 4°C. Add DTT fresh before use.
-
This compound Substrate Stock Solution (1 mM) : Reconstitute the lyophilized powder in a suitable solvent like DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light.
-
Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO) (Optional) : Prepare a stock solution of a specific caspase-3 inhibitor in DMSO to be used as a negative control.
B. Cell Lysate Preparation
-
Cell Culture and Treatment : Culture cells to the desired confluency and treat with an apoptosis-inducing agent (e.g., staurosporine) or the experimental compound for the desired time. Include an untreated control group.
-
Cell Harvesting : For adherent cells, scrape and collect the cells. For suspension cells, centrifuge to pellet.
-
Washing : Wash the cell pellet with ice-cold PBS and centrifuge.
-
Lysis : Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 µL per 1-2 x 10^6 cells).
-
Incubation : Incubate the lysate on ice for 15-20 minutes.
-
Centrifugation : Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection : Carefully transfer the supernatant, which contains the cytosolic extract, to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing caspase-3 activity.
C. Caspase-3 Activity Assay
-
Reaction Setup : In a 96-well black plate, add the following to each well:
-
Sample Wells : X µL of cell lysate (containing 20-50 µg of protein) and Assay Buffer to a final volume of 50 µL.
-
Blank Well : 50 µL of Assay Buffer without cell lysate.
-
Inhibitor Control (Optional) : X µL of cell lysate from apoptotic cells, pre-incubated with the caspase-3 inhibitor for 10-15 minutes, and Assay Buffer to a final volume of 50 µL.
-
-
Substrate Addition : Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 20 µM. Add 50 µL of the substrate working solution to each well to initiate the reaction. The final substrate concentration in the well will be 10 µM.
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the cell type and the level of apoptosis.
-
Fluorescence Measurement : Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 328 nm and an emission wavelength of 420 nm.
D. Data Analysis
-
Background Subtraction : Subtract the fluorescence reading of the blank well from all other readings.
-
Normalization : Normalize the fluorescence intensity of each sample to its protein concentration.
-
Fold-Increase Calculation : Calculate the fold-increase in caspase-3 activity by dividing the normalized fluorescence of the treated samples by the normalized fluorescence of the untreated control.
Signaling Pathways and Experimental Workflows
Caspase-3 Activation Signaling Pathway
Caspase-3 is a central executioner caspase in the apoptotic signaling cascade. Its activation can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of initiator caspases, which in turn cleave and activate caspase-3.[4][5] Activated caspase-3 then cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][7]
Caption: Caspase-3 activation via intrinsic and extrinsic pathways.
Experimental Workflow for Caspase-3 Activity Assay
The following diagram illustrates the logical flow of the experimental procedure for measuring caspase-3 activity using this compound.
Caption: Workflow for measuring caspase-3 activity.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase 3 - Wikipedia [en.wikipedia.org]
- 5. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
Technical Guide: Safety and Handling of Mca-DEVDAP-K(Dnp)-OH Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and experimental application of Mca-DEVDAP-K(Dnp)-OH, a fluorogenic substrate primarily used for the detection of caspase-3 activity. Adherence to the protocols and safety measures outlined herein is crucial for ensuring accurate experimental outcomes and maintaining a safe laboratory environment.
Chemical and Physical Properties
This compound is a synthetic peptide that incorporates a fluorescent reporter group (7-methoxycoumarin-4-yl)acetyl (Mca) and a quenching group, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the proximal Dnp group through Fluorescence Resonance Energy Transfer (FRET).
| Property | Value |
| Synonyms | Caspase-3 Fluorogenic Substrate III, CPP32 Fluorogenic Substrate III, 7-Methoxycoumarin-4-acetyl-DEVDAPK(Dnp)-OH, Mca-Asp-Glu-Val-Asp-Ala-Pro-Lys(Dnp)-OH |
| CAS Number | 189696-20-6 |
| Molecular Formula | C50H62N10O22 |
| Formula Weight | 1155.1 g/mol |
| Appearance | Lyophilized powder |
| Purity | ≥95% |
| Excitation Maximum | 328 nm |
| Emission Maximum | 420 nm |
| Solubility | Formic Acid: ~1 mg/ml. A stock solution can be prepared by dissolving the lyophilized powder in the solvent of choice, which should be purged with an inert gas.[1] |
Safety and Handling
While the safety data sheet from Cayman Chemical for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety practices when handling this or any chemical reagent. The dinitrophenyl group, in other contexts, can be associated with toxicity; therefore, caution is warranted.
Personal Protective Equipment (PPE) and General Precautions
| Precaution | Description |
| Ventilation | Handle in a well-ventilated area. For operations that may generate dust, use a chemical fume hood. |
| Eye Protection | Wear appropriate safety glasses or goggles. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene). Avoid skin contact. |
| Respiratory Protection | If dust is generated and ventilation is inadequate, a suitable respirator should be worn. |
| General Hygiene | Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[1] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. If irritation occurs, seek medical attention. |
| Eye Contact | Rinse opened eye for several minutes under running water. Seek medical attention. |
| Ingestion | Rinse mouth with water. Seek medical attention. |
Storage and Stability
| Condition | Recommendation |
| Temperature | Store at -20°C.[1] |
| Stability | Stable for at least 4 years at -20°C.[1] |
| Other | Protect from light. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
This compound is a sensitive substrate for caspase-3, an enzyme that plays a critical role in the apoptotic signaling pathway. The following is a generalized protocol for a caspase-3 activity assay using this substrate.
Reagent Preparation
-
Substrate Stock Solution: Prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable solvent (e.g., DMSO or formic acid, purged with an inert gas) to a concentration of 1-10 mM. Store aliquots at -20°C.
-
Assay Buffer: Prepare an appropriate assay buffer. A common formulation is 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 0.1% CHAPS, pH 7.4.
-
Cell Lysate: Prepare cell lysates from control and treated cells using a suitable lysis buffer. The protein concentration of the lysates should be determined using a standard protein assay method.
Caspase-3 Activity Assay
-
Dilute the cell lysate to the desired concentration (e.g., 10-50 µg of total protein) in the assay buffer in a 96-well microplate.
-
Add the this compound substrate to each well to a final concentration of 10-50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm.
-
The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.
Visualizations
Signaling Pathway of Caspase-3 Cleavage
Caption: Caspase-3 activation and substrate cleavage pathway.
Experimental Workflow
Caption: Workflow for a caspase-3 activity assay.
References
The Discovery and Development of DEVD Peptide Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrapeptide motif Asp-Glu-Val-Asp (DEVD) is a cornerstone in the study of apoptosis, serving as a highly selective and efficient substrate for caspase-3 and caspase-7, key executioner enzymes in programmed cell death. The discovery of this sequence and its subsequent development into a variety of assay formats has revolutionized the way researchers investigate apoptotic pathways and screen for potential therapeutic agents. This technical guide provides an in-depth overview of the discovery, development, and application of DEVD peptide substrates, complete with detailed experimental protocols, comparative quantitative data, and visualizations of relevant biological and experimental workflows.
Discovery of the DEVD Motif: From Natural Substrates to Synthetic Tools
The identification of the DEVD sequence as a preferred caspase-3 substrate originated from the study of its natural protein targets. A pivotal moment in apoptosis research was the discovery that poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair, is cleaved during apoptosis.[1] The specific cleavage site within PARP was identified as the sequence following an aspartic acid residue within a DEVD motif.[1][2] This finding led to the hypothesis that the DEVD tetrapeptide could serve as a recognition sequence for the protease responsible for PARP cleavage.
Subsequent studies using synthetic peptides confirmed this hypothesis. Researchers developed a quantitative assay for what was then termed "DEVDase" activity, utilizing a synthetic tetrapeptide, Asp-Glu-Val-Asp (DEVD), linked to a reporter molecule.[3] This allowed for the direct measurement of the enzymatic activity of the protease that would later be definitively identified as caspase-3. The high specificity of caspase-3 for the DEVD sequence was further elucidated through combinatorial approaches that screened libraries of tetrapeptide sequences to determine the optimal recognition motifs for various caspase family members.[4][5] These studies solidified DEVD as the canonical substrate sequence for caspase-3.
The Apoptotic Signaling Pathway Involving Caspase-3
Caspase-3 is a central executioner caspase, activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][7] Once activated, caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The DEVD peptide substrates are instrumental in detecting the activation of this critical enzyme.
Development of DEVD-Based Assay Technologies
The versatility of the DEVD peptide has led to the development of a wide array of assay technologies, each with its own advantages for specific applications. These substrates typically consist of the DEVD sequence flanked by an N-terminal protecting group (e.g., Acetyl, Ac-, or Carbobenzoxy, Z-) and a C-terminal reporter molecule.[8]
Colorimetric Substrates (pNA)
The first generation of DEVD substrates utilized p-nitroanilide (pNA) as a chromogenic reporter.[3] Cleavage of the Ac-DEVD-pNA substrate by active caspase-3 releases pNA, which can be quantified by measuring its absorbance at 405 nm.[1] This method is cost-effective and straightforward, making it suitable for high-throughput screening.[1][6]
Fluorogenic Substrates (AFC, AMC, R110)
To enhance sensitivity, fluorogenic reporter groups were introduced. These include 7-amino-4-methylcoumarin (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC).[3][9] Upon cleavage from the DEVD peptide, these molecules exhibit a significant increase in fluorescence, allowing for the detection of lower levels of caspase activity.[9][10] Another fluorogenic substrate, (Z-DEVD)2-R110, utilizes rhodamine 110 and involves a two-step cleavage process that results in substantial signal amplification.[11]
Live-Cell Imaging Substrates
More recent innovations have focused on developing substrates for real-time detection of caspase-3 activity in living cells. DEVD-NucView488 is a cell-permeable substrate that links the DEVD peptide to a DNA-binding dye.[12] In its uncleaved state, the dye is non-functional. Upon cleavage by caspase-3, the dye is released, binds to DNA in the nucleus, and becomes highly fluorescent, allowing for visualization of apoptosis in real-time.[12]
Quantitative Comparison of DEVD Substrates
The choice of substrate often depends on the specific experimental requirements, such as the desired sensitivity and the nature of the sample. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative basis for comparing the efficiency of different substrates.
| Substrate | Reporter Type | Caspase Target(s) | Km (µM) for Caspase-3 | kcat (s-1) | kcat/Km (M-1s-1) | Key Features |
| Ac-DEVD-pNA | Colorimetric | Caspase-3, -7 | 9.7[13] | N/A | Lower than fluorogenic substrates[1] | Cost-effective, suitable for high-throughput screening.[1] |
| Ac-DEVD-AMC | Fluorogenic | Caspase-3, -7 | 9.7[5] | N/A | N/A | Widely used fluorogenic substrate.[5] |
| Ac-DEVD-AFC | Fluorogenic | Caspase-3, -7 | N/A | N/A | Significantly higher than Ac-DEVD-pNA[1] | Higher sensitivity than pNA-based substrates.[1][9] |
| (Z-DEVD)2-R110 | Fluorogenic | Caspase-3, -7 | N/A | N/A | N/A | Signal amplification through two-step cleavage.[11] |
| DEVD-NucView488 | Fluorogenic | Caspase-3 | N/A | N/A | N/A | Cell-permeable for real-time, live-cell imaging of apoptosis.[12] |
Note: N/A indicates that reliable, directly comparable data was not consistently found in the searched literature. Kinetic parameters can vary depending on experimental conditions.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving DEVD peptide substrates.
Synthesis of Ac-DEVD-pNA (Solution-Phase)
This protocol describes a gram-scale solution-phase synthesis of the colorimetric caspase-3/7 substrate Ac-DEVD-pNA.[6][14][15] This method is advantageous for producing larger quantities of the peptide compared to solid-phase synthesis.[6]
Materials:
-
Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH)
-
Ac-Asp(OtBu)-OH
-
p-nitroaniline
-
Phosphorus oxychloride (POCl3)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Solvents (e.g., DMF, DCM)
-
Reagents for Fmoc deprotection (e.g., piperidine in DMF)
-
Reagents for workup and purification (e.g., ethyl acetate, silica gel)
Procedure:
-
C-terminal Amide Formation: The synthesis begins by coupling p-nitroaniline to the C-terminus of Fmoc-Asp(OtBu)-OH using a coupling agent like POCl3.[6]
-
Purification: The resulting Fmoc-Asp(OtBu)-pNA is purified by silica gel chromatography.[6]
-
Iterative Couplings and Deprotections: The peptide chain is elongated from the C-terminus to the N-terminus through a series of iterative steps:
-
N-terminal Acetylation: The final amino acid added is N-acetylated Asp(OtBu)-OH.
-
Global Deprotection: All side-chain protecting groups (OtBu) are removed to yield the final Ac-DEVD-pNA product.
-
Final Purification: The final product is purified to ensure high purity for use in assays.
Caspase-3 Activity Assay (Colorimetric)
This protocol provides a general procedure for measuring caspase-3 activity in cell lysates using the Ac-DEVD-pNA substrate.[16][17]
Materials:
-
Cell lysate from apoptotic and control cells
-
Ac-DEVD-pNA substrate (e.g., 4 mM stock in DMSO)
-
2X Reaction Buffer (containing DTT)
-
Lysis Buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in the experimental cell population.
-
Harvest cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer on ice.[16][17]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.[16]
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[16]
-
Prepare a reaction mixture by adding fresh DTT to the 2X Reaction Buffer.[16]
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.[16]
-
Include controls such as a blank (no cell lysate) and a negative control (lysate from non-apoptotic cells).
-
-
Substrate Addition and Incubation:
-
Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration of 200 µM).
-
Incubate the plate at 37°C for 1-2 hours.[16]
-
-
Data Acquisition:
-
Read the absorbance of the plate at 405 nm using a microplate reader.[16]
-
The increase in absorbance in the apoptotic samples compared to the control samples is proportional to the caspase-3 activity.
-
Caspase-3 Activity Assay (Fluorometric)
This protocol outlines a general procedure for a more sensitive measurement of caspase-3 activity using the Ac-DEVD-AFC substrate.[9][10][18]
Materials:
-
Cell lysate from apoptotic and control cells
-
Ac-DEVD-AFC substrate (e.g., 1 mg/mL stock in DMSO)
-
Protease Assay Buffer
-
Fluorometric 96-well plate (black)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates as described in the colorimetric assay protocol.
-
Assay Setup:
-
Substrate Addition and Incubation:
-
Data Acquisition:
Conclusion and Future Directions
The discovery of the DEVD peptide sequence and its development into robust assay tools has been a significant advancement in the field of apoptosis research. These substrates have enabled countless studies into the fundamental mechanisms of cell death and have become indispensable tools in drug discovery for screening compounds that modulate caspase activity.[6] While the DEVD motif is highly selective for caspase-3 and -7, it is important to note that other caspases may also cleave this sequence, albeit less efficiently.[1] Therefore, for studies requiring absolute specificity, results from DEVD-based assays should be complemented with other methods, such as Western blotting for cleaved caspase-3.[1]
Future developments in this area may focus on creating even more specific substrates to distinguish between caspase-3 and caspase-7 activity, as well as developing novel probes for in vivo imaging of apoptosis with higher resolution and sensitivity. The foundational work on DEVD peptide substrates continues to pave the way for a deeper understanding of programmed cell death and the development of new therapeutic strategies for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innopep.com [innopep.com]
- 6. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. apexbt.com [apexbt.com]
- 11. biotium.com [biotium.com]
- 12. DEVD-NucView488: a novel class of enzyme substrates for real-time detection of caspase-3 activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. mpbio.com [mpbio.com]
- 18. media.cellsignal.com [media.cellsignal.com]
The Role of Mca-DEVDAP-K(Dnp)-OH in the Investigation of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic substrate Mca-DEVDAP-K(Dnp)-OH and its application in the study of apoptosis. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data, and illustrate key signaling pathways and experimental workflows.
Core Principles: this compound as a Tool to Measure Caspase-3 Activity
This compound is a highly specific fluorogenic substrate designed to measure the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. The functionality of this substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2][3]
The substrate consists of a peptide sequence, DEVD (Asp-Glu-Val-Asp), which is the recognition and cleavage site for caspase-3. This peptide is flanked by two key moieties:
-
Mca (7-methoxycoumarin-4-acetyl): A fluorescent donor molecule.
-
Dnp (2,4-dinitrophenyl): A quencher molecule.
In its intact state, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of Mca's fluorescence through FRET.[1][2] When active caspase-3 is present, it cleaves the peptide at the aspartic acid residue within the DEVD sequence. This cleavage event separates the Mca fluorophore from the Dnp quencher, leading to a significant increase in fluorescence. The intensity of the emitted light is directly proportional to the activity of caspase-3 in the sample.[4]
The fluorescence of the liberated Mca can be measured using a fluorometer with excitation and emission maxima typically around 328 nm and 420 nm, respectively.[4]
Apoptotic Signaling Pathways Converging on Caspase-3
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development.[5] It is executed through two primary signaling pathways: the extrinsic and intrinsic pathways. Both pathways ultimately converge on the activation of executioner caspases, including caspase-3.[6]
The Extrinsic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[7][8] This binding event triggers the recruitment of adaptor proteins and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated, which in turn directly cleaves and activates pro-caspase-3.[6]
The Intrinsic Pathway
The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[7] These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c from the mitochondria into the cytosol.[6] Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates pro-caspase-3.[6]
Quantitative Analysis of Caspase-3 Activity
Table 1: Example Quantitative Data for Caspase-3 Activity
| Cell Line | Treatment | Fold Increase in Caspase-3 Activity (vs. Control) |
| Jurkat | Camptothecin (2 µM) | 5.2 ± 0.6 |
| HeLa | Staurosporine (1 µM) | 8.1 ± 1.1 |
| SH-SY5Y | TNF-α (50 ng/mL) | 3.7 ± 0.4 |
Note: The data presented in this table is illustrative and compiled from typical results seen in apoptosis research. Actual results will vary depending on the experimental conditions.
Detailed Experimental Protocols
The following protocols provide a general framework for measuring caspase-3 activity using this compound in cell lysates.
Preparation of Cell Lysates
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Microcentrifuge
-
Cultured cells (adherent or suspension)
Procedure for Adherent Cells:
-
Induce apoptosis in cells using the desired method.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the plate.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes.
-
Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Procedure for Suspension Cells:
-
Induce apoptosis in cells using the desired method.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Incubate the lysate on ice for 15-30 minutes.
-
Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
Caspase-3 Activity Assay
Materials:
-
Cell lysate (prepared as described above)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Dilute the cell lysates to the desired protein concentration (e.g., 1-2 mg/mL) with Assay Buffer.
-
Prepare the reaction mixture by diluting the this compound stock solution in Assay Buffer to the final desired concentration (e.g., 10-50 µM).
-
Add a specific volume of cell lysate (e.g., 50 µL) to each well of the 96-well plate. Include a blank control with Lysis Buffer instead of cell lysate.
-
Initiate the reaction by adding an equal volume of the reaction mixture (e.g., 50 µL) to each well.
-
Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths (Ex: ~328 nm, Em: ~420 nm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a period of 1-2 hours at 37°C.
-
Calculate the rate of change in fluorescence (RFU/min). The caspase-3 activity is proportional to this rate.
Conclusion
This compound is a valuable and sensitive tool for the real-time measurement of caspase-3 activity in apoptotic cells. Its FRET-based mechanism provides a clear and quantifiable signal directly proportional to the enzymatic activity. By employing the protocols and understanding the signaling pathways outlined in this guide, researchers can effectively utilize this substrate to investigate the molecular mechanisms of apoptosis and to screen for potential therapeutic agents that modulate this critical cellular process.
References
- 1. mesoscale.com [mesoscale.com]
- 2. mpbio.com [mpbio.com]
- 3. abcam.com [abcam.com]
- 4. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations [mdpi.com]
- 5. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mca-DEVDAP-K(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-DEVDAP-K(Dnp)-OH is a highly sensitive fluorogenic substrate for the detection of caspase-3 activity. Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activity is a key indicator of programmed cell death. This substrate is an internally quenched peptide, consisting of the caspase-3 recognition sequence DEVD (Asp-Glu-Val-Asp) flanked by a fluorescent reporter group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher group, 2,4-dinitrophenyl (Dnp).
In its intact form, the fluorescence of the Mca group is suppressed by the proximity of the Dnp quencher through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide backbone at the aspartic acid residue by active caspase-3, the Mca fluorophore is liberated from the quencher. This separation results in a significant increase in fluorescence intensity, which can be monitored to quantify caspase-3 activity. The excitation and emission maxima for the cleaved Mca fluorophore are approximately 328 nm and 420 nm, respectively[1].
These application notes provide a detailed protocol for the preparation of a stock solution of this compound, essential for accurate and reproducible results in caspase-3 activity assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅₀H₆₂N₁₀O₂₂ | [1] |
| Molecular Weight | 1155.1 g/mol | [1] |
| CAS Number | 189696-20-6 | [1] |
| Excitation Maximum (cleaved Mca) | ~328 nm | [1] |
| Emission Maximum (cleaved Mca) | ~420 nm | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from similar substrates[2][3][4][5] |
| Recommended Stock Concentration | 10 mM | Inferred from similar substrates[2][3] |
| Storage of Lyophilized Powder | -20°C, desiccated, protected from light | [6] |
| Storage of Stock Solution | -20°C in aliquots, protected from light | Inferred from similar substrates[2][4] |
| Stability of Lyophilized Powder | ≥ 4 years at -20°C | [6] |
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, ACS reagent grade or higher
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
Protocol for Preparation of 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a standard starting point for many caspase activity assays.
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which can affect its stability.
-
Mass Calculation: The amount of DMSO to add will depend on the quantity of substrate in the vial. Use the following formula to calculate the required volume of DMSO:
Volume of DMSO (µL) = [Mass of Substrate (mg) / 1155.1 ( g/mol )] * 100,000
Example: For 1 mg of this compound: Volume of DMSO (µL) = [1 mg / 1155.1 g/mol ] * 100,000 ≈ 86.6 µL
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Dissolution: Vortex the vial for 1-2 minutes until the substrate is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the substrate, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light. When stored properly, the DMSO stock solution should be stable for several months.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Stock Solution Preparation
References
Measuring Caspase-3 Activity in Tissue Homogenates with Mca-DEVDAP-K(Dnp)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway.[1] Its activation is a key indicator of programmed cell death, making it a valuable biomarker in various research fields, including oncology, neurobiology, and toxicology.[1] This document provides detailed application notes and protocols for the sensitive measurement of caspase-3 activity in tissue homogenates using the fluorogenic substrate Mca-DEVDAP-K(Dnp)-OH.
The assay is based on the principle of fluorescence resonance energy transfer (FRET). The substrate, this compound, contains a fluorescent 7-methoxycoumarin-4-acetyl (Mca) group and a quenching 2,4-dinitrophenyl (Dnp) group. In the intact substrate, the fluorescence of Mca is quenched by Dnp. Active caspase-3 recognizes and cleaves the DEVD amino acid sequence, separating the Mca fluorophore from the Dnp quencher.[2] This results in a significant increase in fluorescence, which is directly proportional to the caspase-3 activity in the sample.[2] The Mca group has an excitation maximum at 328 nm and an emission maximum at 420 nm.[2]
Signaling Pathway: Caspase-3 Activation in Apoptosis
Caspase-3 is activated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a multitude of cellular substrates to orchestrate the dismantling of the cell.
Experimental Workflow
The overall workflow for measuring caspase-3 activity in tissue homogenates involves several key steps, from sample preparation to data analysis.
References
Application Notes and Protocols for Mca-DEVDAP-K(Dnp)-OH Assay for Purified Recombinant Caspase-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a key executioner caspase in the apoptotic signaling cascade, making it a critical target for drug discovery and development in therapeutic areas such as oncology, neurodegenerative diseases, and autoimmune disorders. The Mca-DEVDAP-K(Dnp)-OH assay provides a sensitive and specific method for quantifying the enzymatic activity of purified recombinant caspase-3. This fluorogenic substrate is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence DEVD (Asp-Glu-Val-Asp) is a specific recognition motif for caspase-3. In the intact substrate, the fluorescence of the 7-methoxycoumarin-4-acetyl (Mca) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide backbone by active caspase-3, the Mca fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity. This application note provides a detailed protocol for the use of this compound in a continuous kinetic assay for purified recombinant caspase-3.
Assay Principle
The this compound substrate is a highly specific and sensitive tool for measuring caspase-3 activity. The FRET pair, Mca and Dnp, are positioned at opposite ends of the peptide substrate. In this arrangement, the energy from the excited Mca fluorophore is non-radiatively transferred to the Dnp quencher, resulting in minimal fluorescence emission. Active caspase-3 recognizes and cleaves the peptide sequence after the aspartate residue (D) in the DEVD motif. This cleavage event separates the Mca fluorophore from the Dnp quencher, disrupting the FRET process and leading to a significant increase in fluorescence emission from the Mca group. The rate of this fluorescence increase is directly proportional to the activity of caspase-3 in the sample.
Caption: FRET-based mechanism of the this compound assay.
Data Presentation
Table 1: Spectral Properties of this compound
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~328[1] |
| Emission Maximum | ~420[1] |
Table 2: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration |
| Purified Recombinant Caspase-3 | 1 µg/µL | 10 - 100 ng/well |
| This compound | 10 mM in DMSO | 10 - 50 µM |
| Assay Buffer (5X) | See Protocol | 1X |
Note: The optimal concentrations of enzyme and substrate may vary depending on the specific activity of the caspase-3 preparation and the assay conditions. It is recommended to perform initial titration experiments to determine the optimal concentrations for your specific experimental setup.
Experimental Protocols
Materials and Reagents
-
Purified Recombinant Human Caspase-3 (e.g., from a commercial supplier)
-
This compound substrate (e.g., from a commercial supplier)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium chloride (NaCl)
-
EDTA (Ethylenediaminetetraacetic acid)
-
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)
-
DTT (Dithiothreitol)
-
Ultrapure water
-
Black, flat-bottom 96-well microplates (for fluorescence reading)
-
Microplate fluorometer with excitation and emission filters for ~328 nm and ~420 nm, respectively.
Preparation of Reagents
-
Assay Buffer (5X Stock):
-
100 mM HEPES, pH 7.4
-
500 mM NaCl
-
10 mM EDTA
-
0.5% (w/v) CHAPS
-
Store at 4°C.
-
-
Assay Buffer (1X Working Solution):
-
Prepare fresh before each experiment by diluting the 5X stock buffer 1:5 with ultrapure water.
-
Immediately before use, add DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT stock to 990 µL of 1X Assay Buffer). Keep on ice.
-
-
This compound Substrate (10 mM Stock):
-
Dissolve the lyophilized substrate in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Purified Recombinant Caspase-3:
-
Follow the manufacturer's instructions for reconstitution and storage.
-
Prepare dilutions of the enzyme in 1X Assay Buffer immediately before use. Keep on ice.
-
Assay Procedure
The following protocol is a general guideline for a 96-well plate format.
-
Prepare the Microplate:
-
Add the following reagents to each well of a black 96-well microplate. It is recommended to perform all assays in triplicate.
-
Blank (No Enzyme):
-
50 µL of 1X Assay Buffer
-
X µL of 1X Assay Buffer (to make up the volume)
-
-
Enzyme Control:
-
X µL of diluted Purified Recombinant Caspase-3 (to achieve the desired final concentration, e.g., 10-100 ng/well)
-
(50 - X) µL of 1X Assay Buffer
-
-
-
The total volume in each well before adding the substrate should be 50 µL.
-
-
Substrate Addition and Incubation:
-
Prepare a working solution of the this compound substrate by diluting the 10 mM stock in 1X Assay Buffer to the desired final concentration (e.g., for a final concentration of 20 µM in a 100 µL reaction volume, prepare a 40 µM working solution).
-
Add 50 µL of the substrate working solution to each well to initiate the reaction. The final reaction volume will be 100 µL.
-
Mix the contents of the wells gently by shaking the plate for 30 seconds.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) microplate fluorometer.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.
-
Record readings every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis
-
Subtract Background Fluorescence: For each time point, subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of the enzyme-containing wells.
-
Determine the Rate of Reaction: Plot the background-subtracted fluorescence intensity against time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/Δt).
-
Enzyme Activity Calculation: The enzyme activity can be expressed in relative fluorescence units (RFU) per minute or can be converted to molar units if a standard curve for the Mca fluorophore is generated.
Signaling Pathway and Experimental Workflow
Caspase-3 Activation Signaling Pathway
Caspase-3 is a key executioner caspase that is activated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspase-3, which then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Intrinsic and extrinsic pathways of caspase-3 activation.
Experimental Workflow
The following diagram outlines the key steps in performing the this compound assay for purified recombinant caspase-3.
Caption: Workflow for the caspase-3 activity assay.
References
Application Notes and Protocols for High-Throughput Screening of Caspase Inhibitors Using Mca-DEVDAP-K(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis (programmed cell death). Their dysregulation is implicated in numerous diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Caspase-3, a key effector caspase, is a prime therapeutic target for the development of novel inhibitors. This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify caspase-3 inhibitors using the sensitive fluorogenic substrate, Mca-DEVDAP-K(Dnp)-OH.
The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate contains a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the proximity of Dnp to Mca quenches the Mca fluorescence. Upon cleavage of the peptide at the DEVD recognition sequence by active caspase-3, the Mca fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.[1] This method is highly sensitive and amenable to automation in 96-well or 384-well formats, making it ideal for HTS campaigns.
Signaling Pathway: Apoptosis and Caspase Activation
Apoptosis is initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3]
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways converging on the activation of effector caspases.
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound Substrate | e.g., Cayman Chemical | Store at -20°C, protected from light. Reconstitute in DMSO to a stock concentration (e.g., 10 mM). |
| Recombinant Human Caspase-3 | e.g., R&D Systems | Store at -80°C. Aliquot to avoid freeze-thaw cycles. |
| Ac-DEVD-CHO (Caspase-3 Inhibitor Control) | e.g., Merck Millipore | Used as a positive control for inhibition. Reconstitute in DMSO.[4] |
| Assay Buffer | In-house preparation | 20 mM HEPES, pH 7.5, 10% Sucrose, 0.1% CHAPS, 10 mM DTT. Prepare fresh DTT for the working buffer. |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | Anhydrous, for reconstituting substrate, inhibitor, and test compounds. |
| 384-well Black, Flat-Bottom Assay Plates | e.g., Corning | Low-volume, non-binding plates are recommended for HTS. |
| Test Compound Library | N/A | Typically dissolved in DMSO. |
Experimental Protocols
Reagent Preparation
-
Assay Buffer Preparation : Prepare a 1X Assay Buffer containing 20 mM HEPES (pH 7.5), 10% sucrose, and 0.1% CHAPS. Immediately before use, add Dithiothreitol (DTT) to a final concentration of 10 mM. Keep the buffer on ice.
-
Caspase-3 Working Solution : Thaw the recombinant caspase-3 enzyme on ice. Dilute the enzyme in cold Assay Buffer to the desired final concentration (e.g., 1-5 nM). The optimal concentration should be determined empirically by titration to achieve a robust signal-to-background ratio within the desired reaction time.
-
Substrate Working Solution : Thaw the this compound stock solution. Dilute the substrate in Assay Buffer to the desired final concentration (e.g., 20 µM). The optimal concentration is typically at or near the Km value and should be determined experimentally.
-
Compound Plate Preparation : Serially dilute test compounds in 100% DMSO. Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 100 nL) of each compound solution to the wells of a 384-well assay plate. Prepare appropriate controls:
-
Negative Control (0% Inhibition): Wells with DMSO only.
-
Positive Control (100% Inhibition): Wells with a known caspase-3 inhibitor (e.g., Ac-DEVD-CHO at a final concentration of 10 µM).
-
High-Throughput Screening (HTS) Workflow
The following protocol is designed for a 384-well plate format with a final assay volume of 20 µL.
Caption: Automated workflow for the high-throughput screening of caspase-3 inhibitors.
-
Compound Addition : Dispense 100 nL of test compounds, positive controls, and negative controls (DMSO) into the appropriate wells of a 384-well assay plate.
-
Enzyme Addition : Add 10 µL of the Caspase-3 Working Solution to all wells.
-
Pre-incubation : Mix the plate gently and incubate for 15-30 minutes at room temperature. This step allows the test compounds to interact with and bind to the enzyme before the substrate is introduced.
-
Reaction Initiation : Add 10 µL of the Substrate Working Solution to all wells to start the enzymatic reaction.
-
Signal Detection : Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, or as a single endpoint reading. Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.[1]
Data Presentation and Analysis
Data Analysis Workflow
The primary goal of HTS data analysis is to identify "hits"—compounds that exhibit significant and reproducible inhibitory activity. This involves normalizing the raw data, calculating the percent inhibition, and assessing the quality of the screen using statistical parameters like the Z-factor.
Caption: Logical workflow for HTS data analysis, from raw data processing to confirmed hit identification.
Key Calculations
-
Percent Inhibition : Calculated for each test compound using the following formula:
% Inhibition = [ 1 - (RFUcompound - RFUpos_control) / (RFUneg_control - RFUpos_control) ] * 100
-
Z-Factor (Z') : A statistical measure of assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5]
Z' = 1 - [ (3 * SDneg_control + 3 * SDpos_control) / | Meanneg_control - Meanpos_control | ]
Representative Data: IC50 Values of Known Caspase Inhibitors
After primary screening, "hits" are typically subjected to secondary screening, including dose-response assays to determine their potency (IC50 value). The table below presents representative IC50 values for known caspase inhibitors.
| Compound | Caspase-1 (µM) | Caspase-3 (µM) | Caspase-6 (µM) | Caspase-7 (µM) | Caspase-8 (µM) | Caspase-9 (µM) |
| Ac-DEVD-CHO | ND | 0.0035 | 0.122 | ND | ND | ND |
| Ac-LEHD-CHO | 15.0 | 81.7 | ND | ND | 0.0492 | 0.0404 |
| Z-VAD(OMe)-FMK | 0.0033 | 0.00507 | 0.0665 | 0.0585 | 0.0004 | 0.0019 |
| Nitrile Acid Cmpd | >10 | 0.0138 | >10 | >10 | 0.00217 | 0.0897 |
Data is presented as IC50 values in micromolar (µM). ND = Not Determined. Data was generated using a (Z-DEVD)2-R110 substrate for caspases 3, 6, and 7 and a (Z-LEHD)2-R110 substrate for other caspases, and serves as a representative example of inhibitor potency and selectivity.[6]
Conclusion
The FRET-based assay using the this compound substrate provides a robust, sensitive, and scalable method for the high-throughput screening of caspase-3 inhibitors. Careful optimization of enzyme and substrate concentrations, along with rigorous data analysis and quality control, is essential for the successful identification of potent and selective lead compounds for drug discovery programs targeting apoptosis-related diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 5. An activation-based high throughput screen identifies caspase-10 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Kinetic Analysis of Caspase-3 using Mca-DEVDAP-K(Dnp)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 (cysteine-aspartic protease 3) is a key executioner caspase in the apoptotic signaling pathway.[1] Its activation from the inactive zymogen, procaspase-3, is a critical event that leads to the cleavage of numerous cellular substrates, ultimately resulting in programmed cell death.[1][2] The activity of caspase-3 is a widely used biomarker for apoptosis, and the modulation of its activity is a significant area of interest in drug discovery for various diseases, including cancer and neurodegenerative disorders.
This document provides detailed application notes and protocols for the kinetic analysis of caspase-3 using the fluorogenic substrate Mca-DEVDAP-K(Dnp)-OH. This substrate is a highly specific peptide sequence, Asp-Glu-Val-Asp (DEVD), which is the preferred cleavage site for caspase-3.[3] The peptide is flanked by a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of Mca is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[4] Upon cleavage of the peptide by active caspase-3, the Mca fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity.[5] This allows for the sensitive and continuous monitoring of caspase-3 activity, making it an ideal tool for kinetic studies and high-throughput screening of inhibitors.
Signaling Pathway
Caspase-3 is activated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, with caspase-3 playing a central role.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Item - Kinetic analysis of the fluorogenic substrates. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Caspase-3 Activity Assay Using Mca-DEVDAP-K(Dnp)-OH Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Caspases, a family of cysteine proteases, are central executioners of apoptosis. Caspase-3, in particular, is a key effector caspase that cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] The Mca-DEVDAP-K(Dnp)-OH is a highly specific and sensitive fluorogenic substrate designed for the quantitative measurement of caspase-3 activity.[3][4][5] This substrate utilizes the principle of Fluorescence Resonance Energy Transfer (FRET) for signal generation.[6][7]
Principle of the Assay
The this compound substrate consists of the caspase-3 recognition sequence, DEVD, flanked by a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quencher acceptor, 2,4-dinitrophenyl (Dnp).[6][8] In the intact peptide, the close proximity of the Mca and Dnp moieties allows for efficient FRET, where the fluorescence emission of Mca is absorbed by the Dnp quencher, resulting in a minimal background signal.[6][7] Upon the activation of apoptosis, caspase-3 specifically recognizes and cleaves the peptide sequence after the aspartate residue (D) in the DEVD motif.[1] This cleavage event separates the Mca fluorophore from the Dnp quencher, disrupting FRET and leading to a significant increase in fluorescence that can be quantified using a microplate reader.[3] The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample.
References
- 1. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caspase-3 substrate | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. amsbio.com [amsbio.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Mca-YVADAPK(Dnp)-OH | AAT Bioquest [aatbio.com]
- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mca-DEVDAP-K(Dnp)-OH in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-DEVDAP-K(Dnp)-OH is a highly sensitive and specific fluorogenic substrate for caspase-3, a key executioner enzyme in the apoptotic pathway. Its application is pivotal in the field of drug discovery for the identification and characterization of compounds that modulate apoptosis. This document provides detailed application notes and experimental protocols for the use of this compound in high-throughput screening (HTS) and inhibitor profiling.
The substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence DEVD (Asp-Glu-Val-Asp) is the recognition motif for caspase-3. This sequence is flanked by a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact substrate, the proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide by active caspase-3 at the aspartic acid residue, the Mca fluorophore is liberated from the quenching effects of the Dnp moiety, leading to a significant increase in fluorescence intensity.[1] This direct relationship between enzyme activity and fluorescence signal makes this compound an ideal tool for quantitative analysis of caspase-3 activity.
Principle of the Assay
The core of the assay lies in the enzymatic cleavage of the this compound substrate by caspase-3. The workflow is straightforward: in the presence of active caspase-3, the substrate is hydrolyzed, separating the Mca fluorophore and the Dnp quencher. This results in a measurable increase in fluorescence at an emission wavelength of approximately 420 nm when excited at around 328 nm. The rate of this fluorescence increase is directly proportional to the activity of caspase-3. In a drug discovery context, potential inhibitors will decrease the rate of substrate cleavage, resulting in a lower fluorescent signal compared to an uninhibited control.
Data Presentation
Quantitative analysis is crucial for evaluating the efficacy of potential drug candidates. The data generated from assays using this compound can be summarized to compare the potency of different compounds. Key parameters to determine are the half-maximal inhibitory concentration (IC50) for inhibitors and the half-maximal effective concentration (EC50) for activators.
Table 1: Representative Data for Caspase-3 Inhibitor Profiling
| Compound ID | Inhibitor Concentration (µM) | % Inhibition of Caspase-3 Activity | IC50 (µM) |
| Control (No Inhibitor) | 0 | 0 | - |
| Reference Inhibitor (e.g., Ac-DEVD-CHO) | 0.01 | 15.2 | 0.08 |
| 0.1 | 48.9 | ||
| 1 | 92.3 | ||
| Test Compound A | 0.1 | 5.6 | > 100 |
| 1 | 12.3 | ||
| 10 | 25.8 | ||
| Test Compound B | 0.1 | 22.1 | 2.5 |
| 1 | 55.4 | ||
| 10 | 89.7 |
Note: The values presented in this table are for illustrative purposes only. Actual results will vary depending on the experimental conditions and the compounds tested.
Experimental Protocols
High-Throughput Screening (HTS) for Caspase-3 Inhibitors
This protocol is designed for a 96-well or 384-well plate format suitable for screening large compound libraries.
Materials:
-
This compound substrate
-
Recombinant human caspase-3
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Test compounds dissolved in DMSO
-
Reference caspase-3 inhibitor (e.g., Ac-DEVD-CHO)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with excitation at ~328 nm and emission at ~420 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in Assay Buffer to the desired working concentration (e.g., 20 µM). The optimal concentration should be determined empirically and is typically near the Km value.
-
Dilute recombinant caspase-3 in cold Assay Buffer to a working concentration that gives a linear increase in fluorescence over the desired assay time.
-
Prepare serial dilutions of test compounds and the reference inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Protocol:
-
To each well of the microplate, add 5 µL of the test compound or reference inhibitor solution. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 40 µL of the diluted caspase-3 solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the this compound substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, or as a single endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determining Kinetic Parameters (Km and Vmax)
Understanding the kinetic parameters of the substrate with caspase-3 is essential for optimizing assay conditions.
Materials:
-
Same as for the HTS protocol.
Procedure:
-
Substrate Titration:
-
Prepare a series of dilutions of the this compound substrate in Assay Buffer, ranging from concentrations well below to well above the expected Km.
-
In a microplate, add a fixed, low concentration of caspase-3 to each well.
-
Initiate the reactions by adding the different concentrations of the substrate.
-
Measure the initial reaction rates (V₀) for each substrate concentration by monitoring the fluorescence increase over a short period where the reaction is linear.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity).
-
Visualizations
Caption: Caspase signaling pathways leading to apoptosis.
Caption: High-throughput screening workflow for caspase-3 inhibitors.
References
Troubleshooting & Optimization
troubleshooting high background fluorescence in Mca-DEVDAP-K(Dnp)-OH assay
This guide provides troubleshooting advice and frequently asked questions for researchers using the Mca-DEVDAP-K(Dnp)-OH fluorogenic substrate to measure caspase-3 activity.
Frequently Asked Questions (FAQs)
Q1: What is the scientific principle behind the this compound assay?
The this compound assay is a fluorescence resonance energy transfer (FRET) based method to detect caspase-3 activity. The substrate is a peptide sequence (DEVDAP) recognized by caspase-3, flanked by a fluorophore, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the Dnp group absorbs the energy emitted by the Mca fluorophore, resulting in a low background signal. Upon cleavage of the peptide by active caspase-3, the Mca fluorophore is separated from the Dnp quencher, leading to a measurable increase in fluorescence.
Technical Support Center: Optimizing Cell-Based Caspase Assays
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize autofluorescence in your cell-based caspase assays, ensuring high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in caspase assays?
A1: Autofluorescence is the natural fluorescence emitted by various cellular components, such as NADH, riboflavin, collagen, and lipofuscin, when they are excited by light.[1] In fluorescent caspase assays, which rely on detecting the fluorescence of a reporter molecule released by caspase activity (e.g., AMC or rhodamine 110), this endogenous fluorescence can create high background noise.[2] This elevated background can mask the specific signal from the caspase substrate, leading to a reduced signal-to-noise ratio, decreased assay sensitivity, and difficulty in detecting subtle changes in caspase activity.[3]
Q2: How can I determine if autofluorescence is impacting my caspase assay results?
A2: To assess the contribution of autofluorescence, it is crucial to include proper controls in your experimental setup. The most important control is a "no substrate" control, where cells are treated with your experimental compound but the fluorescent caspase substrate is omitted.[2] Any fluorescence detected in these wells is attributable to cellular autofluorescence. Additionally, running a "no cell" control (medium only) can help identify background fluorescence from the culture medium itself.[4]
Q3: What are the primary sources of autofluorescence in cell-based assays?
A3: Autofluorescence can originate from several sources:
-
Endogenous Cellular Components: Molecules like NAD(P)H, flavins, collagen, and elastin are naturally fluorescent.[5] Lipofuscin, a granular pigment that accumulates in aging cells, is also a significant source of broad-spectrum autofluorescence.[5]
-
Cell Culture Medium: Phenol red and components in fetal bovine serum (FBS) are known to contribute to background fluorescence.[6]
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with cellular amines.[5]
-
Test Compounds: The drug or compound being screened may be inherently fluorescent.
Q4: Are chemical quenching methods compatible with live-cell caspase assays?
A4: Compatibility depends on the specific quenching agent and the assay design. Some quenching agents, like Trypan Blue, are membrane-impermeable and primarily used to quench extracellular fluorescence.[7] However, they can be toxic to cells over extended incubation periods.[8] Other quenchers, like Sudan Black B, are lipophilic and can enter cells, but their effects on the viability of live cells and on caspase enzyme activity must be empirically determined.[9] It is essential to perform control experiments to ensure the chosen quenching agent does not inhibit caspase activity or quench the fluorescence of the cleaved reporter substrate.
Q5: When should I consider photobleaching versus chemical quenching?
A5: The choice between photobleaching and chemical quenching depends on your experimental setup.
-
Photobleaching is suitable for fixed cells and involves exposing the sample to high-intensity light to destroy autofluorescent molecules before adding the caspase substrate.[10] It is a cost-effective method but requires careful optimization to avoid damaging the target enzyme.[10]
-
Chemical quenching can be applied to both live and fixed cells. It is often faster than photobleaching but carries the risk of interfering with the assay chemistry or cell viability.[9][11] Commercial quenching kits are available and often provide a more standardized approach.[5]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue that can obscure the specific signal in your caspase assay. Use the following guide to diagnose and resolve the problem.
Logical Flow for Troubleshooting
Here is a decision-making workflow to address high background fluorescence:
Caption: Troubleshooting workflow for high background fluorescence.
| Observed Problem | Potential Cause | Recommended Solution |
| High fluorescence in "no substrate" control wells | Cellular Autofluorescence: Endogenous fluorophores within the cells are being excited.[2] | 1. Chemical Quenching: Treat cells with an autofluorescence quencher like Sudan Black B (for fixed cells) or a commercial reagent prior to adding the substrate.[12]2. Photobleaching: For fixed cells, expose the plate to high-intensity light to photobleach endogenous fluorophores before adding the substrate.[10]3. Spectral Shift: Switch to a caspase assay kit that uses a red-shifted fluorophore, as autofluorescence is less prominent at longer wavelengths.[10] |
| High fluorescence in "no cell" control wells | Medium Autofluorescence: Components like phenol red or serum in the culture medium are fluorescent.[6] | 1. Use Phenol Red-Free Medium: Switch to a medium formulation that does not contain phenol red.2. Optimize Serum Concentration: Reduce the concentration of fetal bovine serum (FBS) to the lowest level that maintains cell health.3. Use a Bottom-Reading Plate Reader: If available, reading fluorescence from the bottom of the plate can minimize excitation of the medium.[6] |
| Fluorescence signal is high in both control and treated wells, but fold-change is low | Compound Autofluorescence: The experimental compound being tested is inherently fluorescent at the assay wavelengths. | 1. Measure Compound Fluorescence: Run a control plate with the compound in cell-free medium to measure its intrinsic fluorescence.2. Data Correction: Subtract the fluorescence value of the compound-only control from your experimental wells. |
| High signal in negative controls even after quenching | Substrate Instability: The caspase substrate (e.g., Ac-DEVD-AMC) is spontaneously degrading, releasing the free fluorophore.[2] | 1. Prepare Fresh Substrate: Make the substrate solution fresh for each experiment.2. Proper Storage: Avoid repeated freeze-thaw cycles of the substrate stock and protect it from light.[2] |
Quantitative Data on Autofluorescence Reduction
While data specifically for caspase assays is limited, the following table summarizes the reported efficacy of various quenching methods in other fluorescence-based cellular assays. These values can serve as a general guideline for the expected reduction in background fluorescence.
| Method | Target Autofluorescence Source | Reported Quenching Efficiency | Potential Impact on Caspase Assays |
| Sudan Black B (0.1% in 70% ethanol) | Lipofuscin, general background[12] | 65-95% reduction in background[9] | May reduce the signal of the cleaved fluorophore. Best suited for fixed-cell endpoint assays.[9] |
| Trypan Blue (0.05-0.2%) | Extracellular fluorescence, general background[7] | >90% quenching of extracellular fluorescein[13] | Can be toxic to live cells with prolonged exposure. May interfere with fluorophores emitting in the longer wavelength regions.[11] |
| Commercial Quenchers (e.g., TrueBlack®) | Lipofuscin, collagen, elastin[14] | Effective reduction of lipofuscin with less background than Sudan Black B[14] | Generally formulated for fixed-cell immunofluorescence; compatibility with live-cell enzyme assays must be verified. |
| Photobleaching | Broad-spectrum endogenous fluorophores[10] | ~80% decrease in brightest autofluorescent signals[10] | Requires optimization to avoid inactivating caspase enzymes. Best for fixed-cell assays. |
| Switching to Red-Shifted Dyes | Avoidance of blue-green autofluorescence | >90% (avoids the issue rather than quenching) | Highly effective. Dependent on the availability of suitable red-shifted caspase substrates. |
Experimental Protocols
Protocol 1: Standard Fluorometric Caspase-3/7 Assay for Adherent Cells
This protocol provides a general workflow for measuring caspase-3/7 activity in adherent cells cultured in a 96-well plate using a substrate like Ac-DEVD-AMC.
Materials:
-
Adherent cells cultured in a black, clear-bottom 96-well plate
-
Apoptosis-inducing agent
-
Cell Lysis Buffer
-
Assay Buffer (e.g., HEPES buffer containing DTT and EDTA)
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC, 10 mM stock in DMSO)
-
Fluorescence microplate reader (Excitation ~350-380 nm, Emission ~440-460 nm for AMC)[15]
Procedure:
-
Cell Seeding: Seed 20,000 cells per well in 90 µL of culture medium in a 96-well black, clear-bottom plate and incubate overnight.[16]
-
Induce Apoptosis: Add 10 µL of 10x test compound to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 4-6 hours) at 37°C in a CO₂ incubator to induce apoptosis.[16]
-
Prepare Assay Reagent: Prepare the Caspase Assay Reagent by diluting the substrate (e.g., Ac-DEVD-AMC) to a final concentration of 50 µM in Assay Buffer. Prepare enough for all wells.[17]
-
Cell Lysis and Substrate Addition: Remove the plate from the incubator. Add 100 µL of the Caspase Assay Reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the cleaved fluorophore.[15]
Protocol 2: Sudan Black B Staining to Reduce Autofluorescence (Fixed Cells)
This method is for endpoint assays where cells are fixed before caspase activity is measured.
Procedure:
-
Perform steps 1-3 of the Standard Caspase Assay Protocol.
-
Fixation: Gently remove the culture medium. Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS.
-
Sudan Black B Staining: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Add 100 µL to each well and incubate for 10-15 minutes at room temperature in the dark.[9]
-
Rinsing: Remove the Sudan Black B solution and rinse the wells thoroughly with 70% ethanol until the rinse solution is clear. Then, wash three times with PBS.
-
Proceed with cell lysis, substrate addition, and fluorescence measurement as described in steps 5-7 of the Standard Caspase Assay Protocol.
Signaling Pathways and Workflows
The Extrinsic and Intrinsic Apoptosis Pathways
Apoptosis is executed through two primary signaling cascades, the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which are the primary targets of many fluorogenic caspase assays.[18]
Caption: The extrinsic and intrinsic apoptosis pathways converge on effector caspases.
Experimental Workflow with Autofluorescence Reduction
The following diagram illustrates how an autofluorescence reduction step can be integrated into a standard cell-based caspase assay workflow.
Caption: Integration of an autofluorescence reduction step into a caspase assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. content.abcam.com [content.abcam.com]
- 6. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. The effect of trypan blue treatment on autofluorescence of fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mca-DEVDAP-K(Dnp)-OH Substrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of the Mca-DEVDAP-K(Dnp)-OH fluorogenic substrate for caspase-3 and -7 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to measure the activity of executioner caspases, primarily caspase-3 and caspase-7.[1][2] It consists of the DEVD peptide sequence, which is specifically recognized and cleaved by these caspases. The peptide is flanked by a fluorescent reporter molecule, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact substrate, the fluorescence of Mca is suppressed by the Dnp quencher. Upon cleavage by an active caspase, Mca is liberated from the quencher, resulting in a measurable increase in fluorescence. The intensity of this fluorescence is directly proportional to the caspase activity in the sample.[3]
Q2: What are the optimal excitation and emission wavelengths for this substrate?
The fluorescent reporter Mca (7-methoxycoumarin-4-acetyl) has an excitation maximum of approximately 328 nm and an emission maximum of around 420 nm.[1] It is recommended to confirm the optimal settings for your specific plate reader or fluorometer.
Q3: How should I properly store and handle the this compound substrate?
For long-term storage, the lyophilized powder should be kept at -20°C.[1][2] Once reconstituted, typically in a solvent like DMSO or formic acid, it is advisable to prepare single-use aliquots and store them at -20°C, protected from light, to avoid repeated freeze-thaw cycles.
Q4: My fluorescence signal is very low. What are the potential causes?
Low fluorescence signal can be attributed to several factors:
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Insufficient Apoptosis Induction: The cells may not have been adequately stimulated to undergo apoptosis, resulting in low levels of active caspases.
-
Low Protein Concentration: The concentration of your cell lysate may be too low. It is crucial to determine the protein concentration of your samples before starting the assay.[3]
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Inactive Reagents: Ensure that the substrate and other assay components have been stored correctly and have not expired.
-
Sub-optimal Substrate Concentration: The concentration of the this compound substrate may not be optimal for the amount of active caspase in your sample. A substrate optimization experiment is recommended.
Q5: I am observing high background fluorescence. How can I reduce it?
High background fluorescence can interfere with accurate measurements. Here are some common causes and solutions:
-
Non-specific Protease Activity: Other proteases in the cell lysate may be cleaving the substrate. The inclusion of a cocktail of protease inhibitors (excluding caspase inhibitors) in your lysis buffer can help mitigate this issue.[3]
-
Contaminated Reagents: Ensure that your buffers and other reagents are free from fluorescent contaminants.
-
Autofluorescence: Some of the intrinsic fluorescence can come from the cell culture medium or the cells themselves. Always include a blank control (assay buffer and substrate without cell lysate) and subtract this value from your experimental readings.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal | Inactive Caspase Enzyme | Use a positive control, such as recombinant active caspase-3, to confirm assay components are working.[5] |
| Insufficient Cell Lysis | Ensure your lysis buffer is effective. A common lysis buffer contains 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 100 µM EDTA.[3] | |
| Incorrect Filter Set on Fluorometer | Verify that the excitation and emission wavelengths are set correctly for Mca (Ex: 328 nm, Em: 420 nm). | |
| High Background Signal | Substrate Degradation | Protect the substrate from light and avoid repeated freeze-thaw cycles by storing it in aliquots. |
| Non-specific Substrate Cleavage | Include an inhibitor control by pre-incubating the lysate with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to determine the level of non-caspase-3 cleavage.[3] | |
| Inconsistent Results | Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of reagents. Prepare a master mix for the reaction buffer and substrate to add to each well.[3] |
| Temperature Fluctuations | Incubate the assay plate at a constant temperature (e.g., 37°C) for the duration of the experiment.[3] | |
| Variable Protein Concentration | Accurately determine the protein concentration of each lysate and normalize the volume to add the same amount of protein to each well.[3] |
Experimental Protocols
Protocol 1: Determination of Optimal Substrate Concentration (Michaelis-Menten Kinetics)
This protocol will help you determine the Michaelis constant (Km) of your caspase enzyme for the this compound substrate. The Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Performing the assay at a substrate concentration well above the Km ensures that the reaction rate is not limited by substrate availability.
Materials:
-
Active Caspase-3 (recombinant or from cell lysate)
-
This compound substrate stock solution (e.g., 1 mM in DMSO)
-
Assay Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)[3]
-
Black 96-well microplate
-
Fluorometer
Procedure:
-
Prepare Substrate Dilutions: Create a series of dilutions of the this compound substrate in Assay Buffer. A typical range to test would be from 0.2 µM to 150 µM.
-
Set up the Assay Plate:
-
Add a constant amount of active caspase-3 to each well.
-
Add the different concentrations of the substrate to the wells.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometer with the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
For each substrate concentration, subtract the background fluorescence (from the "no enzyme" control).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used.
-
Example Data:
| Substrate Concentration (µM) | Initial Velocity (RFU/min) |
| 1 | 50 |
| 2 | 95 |
| 5 | 180 |
| 10 | 250 |
| 20 | 330 |
| 40 | 380 |
| 80 | 410 |
| 120 | 415 |
Visualizations
Caption: Simplified signaling pathway of Caspase-3 activation.
Caption: Experimental workflow for determining optimal substrate concentration.
References
Technical Support Center: Troubleshooting Low Signal in Caspase-3 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal or weak fluorescence in caspase-3 assays.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of a low or absent signal in a caspase-3 assay?
A low or absent signal in a caspase-3 assay can stem from several factors throughout the experimental workflow. These can be broadly categorized as issues with the biological sample, problems with the assay reagents, or suboptimal assay conditions. Key causes include inefficient induction of apoptosis, insufficient cell number or protein concentration, improper cell lysis leading to inactive caspases, degradation of the caspase-3 enzyme, and issues with the fluorogenic substrate or reaction buffer.[1][2]
Q2: How can I be sure that apoptosis is the reason for the low signal?
It's crucial to confirm that apoptosis has been successfully induced in your experimental system. If the activity of Caspase 3 in the sample is very low, first confirm whether the phenomenon of apoptosis is apparent.[2] You can verify apoptosis induction using complementary methods such as Annexin V/PI staining, TUNEL assays, or by observing morphological changes like cell shrinkage and membrane blebbing. If these assays also show a lack of apoptosis, the issue lies with the induction protocol rather than the caspase-3 assay itself.
Q3: Can other caspases interfere with my caspase-3 assay?
Yes, the commonly used caspase-3 substrate, DEVD, can also be cleaved by other caspases, particularly caspase-7.[3][4] This means that the measured activity may represent the combined activity of both caspases. To specifically measure caspase-3 activity, it is recommended to use a specific caspase-3 inhibitor as a control to differentiate its activity from that of other proteases.[2]
Q4: What is the purpose of a positive control in a caspase-3 assay?
A positive control is essential to validate the assay setup and reagents.[5] A known apoptosis inducer (e.g., staurosporine) or purified active caspase-3 can be used.[6][7] If the positive control yields a strong signal, it indicates that the assay components are working correctly, and any low signal in your experimental samples is likely due to issues with the sample itself (e.g., insufficient apoptosis).
Q5: How does the choice of fluorophore affect the assay?
Different fluorogenic substrates release different fluorophores upon cleavage. For instance, Ac-DEVD-AMC releases 7-amino-4-methylcoumarin (AMC), which has an excitation maximum around 380 nm and an emission maximum between 420-460 nm.[3][8] It is critical to use the correct excitation and emission wavelengths for the specific fluorophore in your assay. Using incorrect filter sets will result in a weak or absent signal.
Troubleshooting Guides
Problem: Weak or No Fluorescence Signal
This is one of the most common issues encountered in caspase-3 assays. The following troubleshooting guide, presented in a question-and-answer format, will help you identify and resolve the root cause.
Is Apoptosis Efficiently Induced?
-
Question: Have you confirmed apoptosis induction with an independent method?
-
Answer: As mentioned in the FAQs, it is critical to verify apoptosis using an orthogonal method. If apoptosis is not confirmed, you will need to optimize your induction protocol. This may involve adjusting the concentration of the inducing agent, the treatment duration, or the cell density.
Are Your Cells and Lysates Handled Properly?
-
Question: Are you using a sufficient number of cells or protein concentration?
-
Answer: The signal intensity is directly proportional to the amount of active caspase-3. For most experimental setups, 0.5 - 2 x 10^5 cells per well (or 50-200 µg of total lysate protein) is recommended.[3][9] If your signal is low, try increasing the cell number or protein concentration.
-
Question: Is your cell lysis procedure optimal for preserving caspase activity?
-
Answer: Improper lysis can lead to the degradation or inactivation of caspases. It is crucial to perform lysis on ice and to use a lysis buffer that is compatible with caspase activity. Avoid buffers with high concentrations of denaturing detergents (>0.1%) or reducing agents like DTT (>1mM) in the initial lysis step, as these can interfere with the assay.[10]
Are Your Reagents and Assay Conditions Optimized?
-
Question: Is the fluorogenic substrate concentration optimal?
-
Answer: The substrate concentration should be sufficient to ensure the reaction is not substrate-limited. However, excessively high concentrations can lead to increased background fluorescence. It is advisable to titrate the substrate to determine the optimal concentration for your specific experimental conditions.
-
Question: Are the incubation time and temperature appropriate?
-
Answer: The enzymatic reaction is time and temperature-dependent. Incubate the reaction at 37°C for 1-2 hours.[6][11] If the signal is still low, you can extend the incubation time.[11] A kinetic reading, measuring fluorescence at multiple time points, can help determine the optimal incubation period.[12]
-
Question: Is your plate reader set to the correct excitation and emission wavelengths?
-
Answer: Verify the excitation and emission maxima for the fluorophore used in your assay and ensure your plate reader's filter set is appropriate. For AMC, the excitation is around 380 nm and emission is between 420-460 nm.[8]
Data Presentation
Table 1: Recommended Starting Conditions for Caspase-3 Fluorometric Assay
| Parameter | Recommended Range | Notes |
| Cell Number per Well | 0.5 - 2 x 10^5 | Titration is recommended for optimal results.[3] |
| Protein Concentration | 50 - 200 µ g/well | Ensure the protein concentration is within the linear range of your protein assay.[9] |
| Substrate Concentration (Ac-DEVD-AMC) | 50 µM | Can be optimized to improve signal-to-noise ratio. |
| Incubation Time | 1 - 2 hours | Can be extended if the signal is low.[6][11] |
| Incubation Temperature | 37°C | Maintain a consistent temperature for all samples.[6][11] |
| Excitation Wavelength (AMC) | ~380 nm | Consult your substrate's specifications.[8] |
| Emission Wavelength (AMC) | 420 - 460 nm | Consult your substrate's specifications.[8] |
Table 2: Troubleshooting Low Signal - Quick Reference
| Observation | Potential Cause | Suggested Solution |
| Low signal in all wells (including positive control) | Inactive reagents (substrate, buffer) | Prepare fresh reagents. Check storage conditions. |
| Incorrect plate reader settings | Verify excitation and emission wavelengths. | |
| Low signal in experimental wells, but strong signal in positive control | Inefficient apoptosis induction | Confirm apoptosis with another method. Optimize induction protocol. |
| Insufficient cell number or protein | Increase cell number or protein concentration. | |
| Inactive caspases in lysate | Optimize lysis procedure (use appropriate buffer, keep on ice). | |
| High background fluorescence | Substrate degradation | Prepare fresh substrate and protect from light. |
| Non-specific protease activity | Include a caspase-3 specific inhibitor control.[6] |
Experimental Protocols
Key Experiment: Fluorometric Caspase-3 Activity Assay
This protocol is a general guideline for a 96-well plate format using a fluorogenic substrate like Ac-DEVD-AMC.
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA. Store at 4°C and add DTT fresh before use.[6]
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol. Store at 4°C and add DTT fresh before use.[6]
-
Ac-DEVD-AMC Substrate (1 mM): Reconstitute the lyophilized substrate in DMSO. Aliquot and store at -20°C, protected from light.[6]
-
Caspase-3 Inhibitor (Ac-DEVD-CHO, 1 mM): Reconstitute in DMSO and store at -20°C.[6]
2. Cell Lysate Preparation:
-
Induce apoptosis in your cells using your desired method. Include an untreated control group.
-
Harvest cells (for adherent cells, scrape; for suspension cells, centrifuge).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in cold Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).[2]
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
3. Assay Procedure:
-
In a black 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with Lysis Buffer.[6]
-
Controls:
-
Blank: 50 µL Lysis Buffer.
-
Negative Control: Lysate from untreated cells.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer (e.g., staurosporine) or purified active caspase-3.
-
Inhibitor Control: Lysate from apoptotic cells pre-incubated with 1 µL of 1 mM Ac-DEVD-CHO for 10 minutes at room temperature.[6]
-
-
Prepare a master mix containing 50 µL of 2X Reaction Buffer and 5 µL of 1 mM Ac-DEVD-AFC substrate per reaction.[6]
-
Add 55 µL of the master mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for AMC (Ex: ~380 nm, Em: 420-460 nm).[8]
4. Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the fold-increase in caspase-3 activity by dividing the corrected fluorescence of the induced sample by the corrected fluorescence of the uninduced control.
Mandatory Visualization
Caption: Caspase-3 activation via extrinsic and intrinsic pathways.
Caption: Workflow for troubleshooting low caspase-3 assay signal.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. mpbio.com [mpbio.com]
- 3. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAQ: Caspase-Glo® 3/7 Assay System [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. mesoscale.com [mesoscale.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
effect of incubation time and temperature on Mca-DEVDAP-K(Dnp)-OH assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Mca-DEVDAP-K(Dnp)-OH fluorogenic substrate to measure caspase-3 activity.
Understanding the Assay
The this compound assay is a highly sensitive method for detecting the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. The substrate consists of the DEVD peptide sequence, which is specifically recognized and cleaved by caspase-3. This peptide is flanked by a fluorescent reporter molecule, 7-methoxycoumarin-4-acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (Dnp). In the intact substrate, the fluorescence of Mca is suppressed by the proximity of the Dnp quencher. Upon cleavage by active caspase-3, the Mca fluorophore is liberated from the quencher, resulting in a significant increase in fluorescence. This fluorescence can be measured to quantify caspase-3 activity, with excitation and emission maxima typically around 328 nm and 420 nm, respectively.[1]
Experimental Workflow
A typical experimental workflow for the this compound assay involves cell lysis, incubation with the substrate, and fluorescence measurement.
Caption: A generalized workflow for the this compound caspase-3 assay.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time and temperature for the assay?
A1: The recommended incubation condition for this assay is 1 to 2 hours at 37°C .[2][3] However, the optimal time may vary depending on the concentration of active caspase-3 in your sample.
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Low Caspase-3 Activity: If you expect low enzyme activity, you can extend the incubation time. Some protocols suggest that if the signal is too low for accurate measurement after the initial incubation, you can continue the incubation for another 30-60 minutes or even overnight.
-
High Caspase-3 Activity: For samples with high caspase-3 activity, a shorter incubation time may be sufficient and can help to ensure that the reaction remains in the linear range. It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.
Q2: Can I perform the assay at room temperature?
A2: While 37°C is the optimal temperature for caspase-3 activity, the assay can be performed at room temperature. However, the reaction rate will be significantly lower. If you choose to incubate at room temperature, you will likely need to increase the incubation time to achieve a comparable signal to that obtained at 37°C. For consistent and reproducible results, it is crucial to maintain a constant temperature throughout the experiment and between experiments.
Q3: How does temperature affect caspase-3 activity?
A3: Caspase-3, like most enzymes, is sensitive to temperature.
-
Below Optimal Temperature: At temperatures below 37°C, the enzyme's catalytic activity will be reduced, leading to a slower rate of substrate cleavage and a weaker fluorescent signal for a given incubation time.
-
Optimal Temperature: 37°C is generally considered the optimal temperature for caspase-3 activity.
-
Above Optimal Temperature: Temperatures significantly above 37°C can lead to enzyme denaturation and loss of activity. One study on neutrophil apoptosis demonstrated that a febrile-range temperature of 39.5°C accelerated caspase-3 activation compared to 37°C.[4] However, it is important to note that prolonged incubation at higher temperatures could lead to instability of the enzyme and other sample components.
| Parameter | Recommended | Considerations |
| Incubation Temperature | 37°C | Lower temperatures will decrease the reaction rate, requiring longer incubation times. Higher temperatures may increase activity but could lead to enzyme instability. |
| Incubation Time | 1 - 2 hours | Can be extended for samples with low enzyme activity. A time-course experiment is recommended for optimization. |
Q4: What is the signaling pathway leading to caspase-3 activation?
A4: Caspase-3 is an executioner caspase that is activated by two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Caption: The extrinsic and intrinsic pathways of apoptosis converge on the activation of caspase-3.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Contaminated reagents or buffers. 2. Non-specific cleavage of the substrate by other proteases. 3. Autohydrolysis of the substrate. | 1. Use fresh, high-purity reagents and sterile, nuclease-free water. 2. Include a protease inhibitor cocktail (caspase-specific inhibitors should be excluded) in your lysis buffer.[2] 3. Run a "no-enzyme" control (lysis buffer without cell lysate) to determine the level of substrate autohydrolysis. Subtract this value from your sample readings. |
| Low or No Signal | 1. Insufficient apoptosis induction. 2. Low protein concentration in the lysate. 3. Inactive caspase-3. 4. Incorrect filter settings on the fluorometer. 5. Insufficient incubation time. | 1. Confirm apoptosis induction using an alternative method (e.g., Annexin V staining, TUNEL assay). Optimize the concentration of the apoptosis-inducing agent and the treatment time. 2. Ensure you are using an adequate amount of protein per assay (typically 50-200 µg).[3] Perform a protein quantification assay (e.g., Bradford, BCA) on your lysates. 3. Ensure proper sample handling and storage to prevent enzyme degradation. Prepare fresh lysates and keep them on ice. 4. Verify that the excitation and emission wavelengths are set correctly for the Mca fluorophore (Ex: ~328 nm, Em: ~420 nm).[1] 5. Increase the incubation time. As a control, use a known positive control (e.g., lysate from cells treated with a potent apoptosis inducer like staurosporine) to ensure the assay is working. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. Non-homogenous cell lysate. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. 2. Ensure all samples are incubated for the same amount of time at a constant and uniform temperature. 3. Mix the cell lysate thoroughly before aliquoting into the assay wells. |
Experimental Protocols
Cell Lysate Preparation
-
Induce apoptosis in your cells using the desired method. For a negative control, use an untreated cell population.
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in a suitable ice-cold lysis buffer (e.g., containing 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 100 µM EDTA). A general guideline is to use 50 µL of lysis buffer per 1-2 x 10^6 cells.[2]
-
Incubate the lysate on ice for 15-20 minutes.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet the cell debris.
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Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
Caspase-3 Activity Assay
-
Prepare a 2X Reaction Buffer (e.g., containing 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 10 mM DTT).
-
Prepare a master mix containing the 2X Reaction Buffer and the this compound substrate. The final substrate concentration should be optimized, but a starting point of 10-50 µM is common.
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In a 96-well black plate, add 50 µL of your cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of the master mix to each well.
-
Include the following controls:
-
Blank: 50 µL of lysis buffer + 50 µL of master mix.
-
Negative Control: Lysate from uninduced cells.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer.
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~328 nm and emission at ~420 nm.
Data Analysis
-
Subtract the fluorescence reading of the blank from all other readings.
-
The caspase-3 activity is proportional to the fluorescence intensity.
-
The results can be expressed as relative fluorescence units (RFU) or as a fold-increase in activity compared to the negative control.
References
Mca-DEVDAP-K(Dnp)-OH solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the fluorogenic caspase substrate, Mca-DEVDAP-K(Dnp)-OH. The following information is compiled to address common challenges, with a focus on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to detect the activity of caspases, particularly effector caspases like caspase-3 and caspase-7. The substrate is composed of a peptide sequence (DEVDAP) that is recognized and cleaved by these caspases. This peptide is flanked by a fluorescent group, 7-methoxycoumarin-4-acetyl (Mca), and a quenching group, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of Mca is suppressed by the proximity of the Dnp quencher through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active caspase, Mca is separated from Dnp, leading to a significant increase in fluorescence that can be measured to quantify enzyme activity.
Q2: My this compound powder will not dissolve directly in my aqueous assay buffer. Is this normal?
Yes, this is a common observation. Fluorogenic peptide substrates like this compound are often hydrophobic and exhibit poor solubility in aqueous solutions. It is standard practice to first dissolve the lyophilized powder in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in the aqueous assay buffer.
Q3: What is the recommended solvent for creating a stock solution?
For similar fluorogenic caspase substrates, high-quality, anhydrous DMSO is the recommended solvent.[1] It is crucial to ensure the DMSO is free of water, as this can affect the stability and solubility of the compound.
Q4: What are the recommended storage conditions for this substrate?
The lyophilized powder should be stored at -20°C, protected from light.[2] Once reconstituted in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. When stored correctly, stock solutions are typically stable for several months.[1]
Troubleshooting Guide: Solubility and Assay Issues
This guide addresses specific problems you may encounter when using this compound.
Issue 1: Precipitate forms when diluting the DMSO stock solution into the aqueous assay buffer.
-
Cause: The final concentration of the substrate in the aqueous buffer may be too high, exceeding its solubility limit. The percentage of DMSO in the final assay volume might also be too low to maintain solubility.
-
Solution:
-
Decrease the final substrate concentration: Try lowering the final concentration of this compound in your assay. A typical final concentration for similar substrates is in the range of 50 µM.[2][3]
-
Increase the percentage of DMSO: Ensure that the final concentration of DMSO in your assay is sufficient to maintain the substrate's solubility, but not so high that it inhibits enzyme activity. Most assays tolerate a final DMSO concentration of 1-5%.
-
Optimize the dilution method: Add the DMSO stock solution to the assay buffer while vortexing or mixing to ensure rapid and uniform dispersion. Avoid adding the aqueous buffer directly to the concentrated DMSO stock.
-
Issue 2: Low or no fluorescent signal in the presence of activated caspases.
-
Cause: This could be due to several factors, including substrate degradation, incorrect buffer conditions, or insufficient enzyme activity.
-
Solution:
-
Verify substrate integrity: Ensure the substrate has been stored correctly at -20°C and protected from light. Prepare a fresh stock solution from the lyophilized powder.
-
Check assay buffer components: The assay buffer should be optimized for caspase activity. Many commercial caspase assay kits use a buffer containing components like HEPES, DTT, and EDTA. Dithiothreitol (DTT) is often required for full caspase activity.[3]
-
Confirm caspase activation: Use a positive control to ensure that your experimental conditions are successfully inducing apoptosis and activating caspases.
-
Check fluorometer settings: Ensure the excitation and emission wavelengths on your fluorometer are correctly set for the Mca fluorophore. The excitation maximum is typically around 320-328 nm, and the emission maximum is around 405-420 nm.[4]
-
Quantitative Data Summary
| Compound Name | Solvent | Reported Solubility | Citation |
| Mca-YVADAP-K(Dnp)-OH | Water | 1 mg/mL | [5][6] |
| Ac-DEVD-AFC | DMSO | 5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Reconstitution: Add a sufficient volume of anhydrous DMSO to the vial to create a 1 mM stock solution. For example, if you have 1 mg of the substrate with a molecular weight of approximately 1100 g/mol , you would add ~909 µL of DMSO.
-
Dissolution: Vortex the vial thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store these aliquots at -20°C, protected from light.
Protocol 2: General Caspase-3/7 Activity Assay
-
Prepare Assay Buffer: Prepare an appropriate assay buffer. A common formulation is 20 mM HEPES, 10% glycerol, and 10 mM DTT, pH 7.5.
-
Prepare Samples: Prepare cell lysates from both untreated (negative control) and apoptosis-induced cells. The total protein concentration should be determined for normalization.
-
Set up Reactions: In a 96-well microplate, add your cell lysate to each well. Include a blank control containing only cell lysis buffer.
-
Prepare Substrate Working Solution: Dilute the 1 mM this compound stock solution in the assay buffer to a 2X working concentration (e.g., 100 µM).
-
Initiate Reaction: Add an equal volume of the 2X substrate working solution to each well of the microplate to achieve a final substrate concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate fluorometer with excitation at ~325 nm and emission at ~420 nm.
Visual Guides
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: Workflow for preparing this compound for use in aqueous buffers.
Caption: Simplified caspase activation pathway leading to substrate cleavage.
Caption: Troubleshooting flowchart for common this compound issues.
References
- 1. Caspase-3 Substrate VII, Fluorogenic Fluorogenic caspase-3 substrate. | Sigma-Aldrich [sigmaaldrich.com]
- 2. abcam.cn [abcam.cn]
- 3. takarabio.com [takarabio.com]
- 4. Mca-YVADAPK(Dnp)-OH trifluoroacetate ≥97% (HPLC) [sigmaaldrich.com]
- 5. Mca-YVADAP-K(Dnp)-OH (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
improving signal-to-noise ratio in Mca-DEVDAP-K(Dnp)-OH experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the fluorogenic caspase-3 substrate, Mca-DEVDAP-K(Dnp)-OH, with a focus on improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to measure the activity of caspase-3, a key enzyme involved in apoptosis.[1] The substrate consists of the caspase-3 recognition sequence, DEVD, flanked by a fluorescent reporter molecule, 7-methoxycoumarin-4-acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (Dnp). In its intact state, the quencher suppresses the fluorescence of the reporter through Förster Resonance Energy Transfer (FRET).[2][3] Upon cleavage of the peptide by active caspase-3, the Mca fluorophore is liberated from the Dnp quencher, resulting in a measurable increase in fluorescence.[2]
Q2: What are the optimal excitation and emission wavelengths for the cleaved Mca fluorophore?
The liberated Mca fluorophore has an excitation maximum of approximately 328 nm and an emission maximum of around 420 nm. However, for practical purposes in many fluorescence readers, an excitation of 380-400 nm and an emission of 420-505 nm can be used.[4][5]
Q3: What are the recommended storage conditions for the this compound substrate?
The lyophilized substrate should be stored at -20°C. Once reconstituted, it is recommended to aliquot the substrate and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the substrate from light.
Q4: What types of controls are essential for a successful caspase-3 activity assay?
To ensure the reliability of your results, the following controls are highly recommended:
-
Negative Control (Untreated Cells): Lysate from cells not induced to undergo apoptosis to establish a baseline fluorescence.[6]
-
Positive Control (Apoptosis-Induced Cells): Lysate from cells treated with a known apoptosis inducer (e.g., staurosporine, etoposide) to confirm that the assay can detect caspase-3 activity.
-
Blank (No Lysate): A reaction containing all components except the cell lysate to measure the background fluorescence of the substrate and buffer.[7]
-
Inhibitor Control: A sample of apoptotic lysate pre-incubated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm that the measured fluorescence is due to caspase-3 activity.[8]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by either a weak signal from caspase-3 activity or high background fluorescence. The following guide addresses common issues and provides solutions.
Problem 1: Low or No Signal
| Possible Cause | Recommendation |
| Insufficient Caspase-3 Activity | - Ensure that the apoptosis induction protocol is effective for your cell type. Confirm apoptosis using an alternative method (e.g., Annexin V staining, TUNEL assay).- Optimize the time point for cell harvesting after apoptosis induction, as caspase-3 activation is transient.[9] |
| Sub-optimal Substrate Concentration | - Titrate the concentration of this compound. A typical starting concentration is 50 µM.[5] |
| Incorrect Protein Concentration | - The protein concentration of the cell lysate should be optimized. A recommended range is 50-200 µg of total protein per well.[9][10] |
| Sub-optimal Assay Buffer Conditions | - Ensure the assay buffer contains a reducing agent like DTT (typically 5-10 mM) as it is crucial for caspase activity.[9] |
| Incorrect Instrument Settings | - Verify that the excitation and emission wavelengths on the fluorescence plate reader are correctly set for the Mca fluorophore.[7] |
| Short Incubation Time | - Increase the incubation time of the lysate with the substrate. Typical incubation times range from 1 to 2 hours at 37°C.[8][10] If the signal is still low, incubation can be extended overnight.[8] |
Problem 2: High Background Fluorescence
| Possible Cause | Recommendation |
| Autofluorescence of Samples or Plates | - Use black, opaque-walled microplates to minimize well-to-well crosstalk and background fluorescence from the plate itself.[7][11] - Include a "no substrate" control to measure the intrinsic fluorescence of your cell lysate. |
| Contaminated Reagents | - Use high-purity, fresh reagents. Ensure that the water used for buffers is of high quality (e.g., Milli-Q). |
| Substrate Degradation | - Protect the this compound substrate from light and avoid repeated freeze-thaw cycles to prevent spontaneous degradation, which can lead to increased background fluorescence. |
| Non-specific Protease Activity | - While the DEVD sequence is relatively specific for caspase-3 and -7, other proteases in the cell lysate could potentially cleave the substrate. The use of a specific caspase-3 inhibitor control can help to identify the contribution of non-specific cleavage.[9] |
| High Substrate Concentration | - An excessively high concentration of the substrate can lead to higher background fluorescence. Titrate to find the optimal concentration that provides a good signal without elevating the background. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Cell Lysate Protein Concentration | 50 - 200 µ g/well | Titration is recommended for optimal results.[9][10] |
| This compound Concentration | 50 µM | This is a common starting concentration; optimization may be necessary.[5] |
| DTT Concentration in Assay Buffer | 5 - 10 mM | Essential for caspase activity.[9] |
| Incubation Time | 1 - 2 hours | Can be extended if the signal is low.[8][10] |
| Incubation Temperature | 37°C | |
| Excitation Wavelength | ~328 nm (can use 380-400 nm) | Check the specifications of your fluorescence reader.[4] |
| Emission Wavelength | ~420 nm (can use 420-505 nm) | Check the specifications of your fluorescence reader.[4][5] |
Experimental Protocols
Key Experiment: Caspase-3 Activity Assay in Cell Lysates
This protocol provides a general framework for measuring caspase-3 activity. Optimization for specific cell types and experimental conditions is recommended.
1. Reagent Preparation:
-
Lysis Buffer: Prepare a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT). Add DTT fresh before use.
-
Assay Buffer: Prepare a 2X reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT). Add DTT fresh before use.
-
Substrate Stock Solution: Reconstitute this compound in DMSO to a stock concentration of 10 mM.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM for a 2X working solution).
2. Sample Preparation (Cell Lysates):
-
Induce apoptosis in your cells using your desired method. Include an uninduced control group.
-
Harvest cells (both adherent and suspension) and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).[9]
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable method (e.g., Bradford assay).
3. Assay Procedure (96-well plate format):
-
Dilute the cell lysates to the desired protein concentration (e.g., 1-4 mg/mL) with Lysis Buffer.[12]
-
Add 50 µL of each cell lysate to separate wells of a black 96-well plate.
-
Add 50 µL of the 2X Substrate Working Solution to each well.
-
Include necessary controls (blank, negative control, positive control, inhibitor control).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission filters.
Visualizations
Caption: Caspase-3 Activation Pathways.
Caption: Caspase-3 Assay Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. amsbio.com [amsbio.com]
- 2. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. takarabio.com [takarabio.com]
- 6. Caspase-3 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 7. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. mpbio.com [mpbio.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
impact of cell lysis buffer composition on caspase-3 activity measurement
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of cell lysis buffer composition on the measurement of caspase-3 activity.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a cell lysis buffer for a caspase-3 activity assay?
A1: A typical cell lysis buffer for a caspase-3 assay is designed to efficiently lyse cells while preserving the enzymatic activity of caspase-3. The essential components include:
-
Buffering Agent: Maintains a stable pH, typically around 7.4. HEPES is a common choice.[1][2][3][4]
-
Detergent: Solubilizes cell membranes to release cytoplasmic contents. Mild, non-ionic detergents like CHAPS, Triton X-100, or NP-40 are frequently used.[1][5]
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Reducing Agent: Dithiothreitol (DTT) is crucial for maintaining the active site cysteine of caspases in a reduced state, which is essential for their catalytic activity.[1][2][3] It should be added fresh to the buffer before use.[2]
-
Chelating Agent: EDTA is included to chelate divalent cations that can be cofactors for certain proteases which may degrade caspases.[1][2][3]
-
Salts: Salts like NaCl or KCl are included to maintain an appropriate ionic strength, which can influence enzyme activity.[2][6][7]
-
Protease and Phosphatase Inhibitors: A cocktail of inhibitors is often added to prevent the degradation of caspase-3 and other proteins by proteases released during lysis.[1][8][9]
Q2: How does the choice of detergent impact my caspase-3 activity measurement?
A2: The choice and concentration of detergent are critical as they affect both cell lysis efficiency and enzyme stability.
-
Mild, non-ionic detergents like NP-40 and Triton X-100 are effective at solubilizing cytoplasmic proteins while preserving protein-protein interactions and the native state of enzymes.[5] They do not typically lyse the nuclear membrane.[5]
-
Zwitterionic detergents such as CHAPS are stronger than non-ionic detergents but milder than ionic detergents.[5][10] CHAPS is particularly effective at solubilizing membrane proteins while maintaining their function and is a common component in caspase assay lysis buffers.[1][3][10]
-
Harsh, ionic detergents like SDS should generally be avoided in lysis buffers for enzyme activity assays as they can denature proteins, including caspase-3, leading to a loss of activity.
Sublytic concentrations of some detergents, including Triton X-100 and Nonidet P-40, have been shown to induce apoptosis and activate caspases, which could be a confounding factor in some experimental setups.[11][12]
Q3: Can the pH and ionic strength of the lysis buffer affect caspase-3 activity?
A3: Yes, both pH and ionic strength are critical parameters.
-
pH: Caspase-3 activity is highly pH-dependent. A pH above 7.4 can severely suppress the activation of procaspase-3, though it has less effect on the activity of already active caspase-3.[6][7] Most lysis and assay buffers are therefore buffered to a pH of around 7.2-7.5.[1]
-
Ionic Strength: High salt concentrations (e.g., from KCl or NaCl) can inhibit the activation of procaspase-3.[6][7] The inhibitory effect of salts is primarily attributed to the cation.[6][7] It is important to maintain an optimal ionic strength in both the lysis and assay buffers.
Q4: Why is DTT included in the lysis buffer and should it be fresh?
A4: Dithiothreitol (DTT) is a reducing agent that is essential for maintaining the cysteine residue in the active site of caspases in a reduced state.[1][2] Oxidation of this cysteine can inactivate the enzyme. Therefore, the presence of DTT is crucial for preserving caspase-3 activity during and after cell lysis. It is recommended to add DTT fresh to the lysis buffer immediately before use because it is unstable in solution and can be readily oxidized.[2]
Q5: Should I include protease and phosphatase inhibitors in my lysis buffer?
A5: Yes, it is highly recommended to include a cocktail of protease inhibitors in your lysis buffer.[1][8][9][13] Upon cell lysis, various proteases are released that can degrade caspase-3, leading to an underestimation of its activity. Protease inhibitor cocktails typically contain inhibitors for a broad range of proteases, such as serine, cysteine, and metalloproteases.[8] While phosphatase inhibitors are critical for studying protein phosphorylation, they are not strictly necessary for measuring caspase activity but are often included in general-purpose lysis buffers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Caspase-3 Signal | Incomplete cell lysis. | Increase the incubation time on ice (up to 30 minutes) or the concentration of the detergent in the lysis buffer.[14][15] Ensure adequate mixing during lysis. |
| Inactive caspase-3 due to oxidation. | Add fresh DTT to the lysis buffer immediately before use to a final concentration of 1-10 mM.[2][14][16] | |
| Degradation of caspase-3 by other proteases. | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer.[1][8][9] | |
| Incorrect pH or ionic strength of the lysis or assay buffer. | Verify that the pH of your buffers is between 7.2 and 7.5.[1] Check the salt concentration and consider reducing it if it is too high.[6][7] | |
| Insufficient protein concentration in the lysate. | Increase the number of cells used for lysis or decrease the volume of lysis buffer to concentrate the protein.[17][18] A typical protein concentration for the assay is 50-200 µg per well.[18] | |
| High Background Signal | Contamination of reagents or samples. | Use fresh, high-purity reagents and sterile techniques. Check for bacterial or yeast contamination in cell cultures.[14] |
| Extended incubation time. | Adhere to the recommended incubation times for the assay.[14] | |
| Autofluorescence of test compounds. | Run a control with the compound in the assay buffer without the cell lysate to check for intrinsic fluorescence. | |
| Non-specific cleavage of the substrate. | Include a control with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm that the signal is due to caspase-3 activity.[2] | |
| High Variability Between Replicates | Inconsistent cell lysis. | Ensure thorough and consistent mixing of the cell suspension with the lysis buffer for all samples. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and lysates.[14] | |
| Air bubbles in wells. | Be careful not to introduce air bubbles when pipetting into the microplate. Centrifuge the plate briefly if bubbles are present.[14] |
Experimental Protocols
Preparation of Cell Lysate
This protocol is a general guideline and may need to be optimized for specific cell types.
a. Reagents and Materials:
-
Cells to be assayed
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (see table below for a common formulation)
-
Protease Inhibitor Cocktail
-
Dithiothreitol (DTT)
-
Microcentrifuge
-
Pipettes and tips
b. Lysis Buffer Formulation:
| Component | Stock Concentration | Final Concentration | Purpose |
| HEPES | 1 M | 50 mM | Buffering agent (pH 7.4) |
| CHAPS | 10% (w/v) | 0.1% (w/v) | Detergent |
| NaCl | 5 M | 100 mM | Ionic strength |
| EDTA | 0.5 M | 1 mM | Chelating agent |
| DTT | 1 M | 1-2 mM | Reducing agent (add fresh) |
| Protease Inhibitor Cocktail | 100x | 1x | Inhibit proteolysis |
c. Procedure:
-
Induce apoptosis in your experimental cell population. Prepare an untreated control cell population in parallel.
-
Harvest cells (for adherent cells, scrape or trypsinize; for suspension cells, pellet by centrifugation).
-
Wash the cell pellet once with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.[19]
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 µL per 1-2 x 10^6 cells).[2]
-
Incubate the lysate on ice for 15-30 minutes, with occasional gentle vortexing.[2][15]
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford). The protein concentration should be between 2-4 mg/mL.[20]
Caspase-3 Activity Assay (Fluorometric)
This protocol is designed for a 96-well plate format.
a. Reagents and Materials:
-
Cell lysate
-
2x Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% Glycerol, 200 µM EDTA, 2 mM DTT added fresh).[2]
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC, 1 mM stock in DMSO).[2][21]
-
96-well black microplate
-
Fluorometric microplate reader
b. Procedure:
-
Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) using the lysis buffer.
-
Add 50 µL of each cell lysate to separate wells of the 96-well plate.
-
Prepare a master mix of the reaction buffer and substrate. For each reaction, you will need 50 µL of 2x Reaction Buffer and 5 µL of 1 mM substrate.[2]
-
Add 55 µL of the master mix to each well containing the cell lysate.
-
Include the following controls:
-
Blank: 50 µL Lysis Buffer + 55 µL master mix.
-
Uninduced Control: Lysate from untreated cells.
-
Inhibitor Control (optional): Lysate from apoptotic cells + a specific caspase-3 inhibitor.[2]
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[2]
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380-400 nm and an emission wavelength of ~460-505 nm (depending on the substrate used).[16][21]
-
Subtract the blank reading from all sample readings. The caspase-3 activity is proportional to the fluorescence intensity.
Visualizations
Caption: Experimental workflow for caspase-3 activity measurement.
Caption: Troubleshooting logic for caspase-3 activity assays.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enzo Life Sciences Caspase-Cell Lysis Buffer (30ml), Quantity: Each of | Fisher Scientific [fishersci.com]
- 5. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effect of pH, ionic charge, and osmolality on cytochrome c-mediated caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. Treatment of cells with detergent activates caspases and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. mpbio.com [mpbio.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. mesoscale.com [mesoscale.com]
- 18. abcam.com [abcam.com]
- 19. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Mca-DEVDAP-K(Dnp)-OH in Enzyme Kinetics
Welcome to the technical support center for the use of Mca-DEVDAP-K(Dnp)-OH in enzyme kinetics assays. This resource is designed for researchers, scientists, and drug development professionals to address variability and common issues encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic substrate used to measure the activity of caspase-3, a key enzyme involved in apoptosis (programmed cell death).[1] The substrate consists of a peptide sequence (DEVDAP) recognized by caspase-3, flanked by a fluorescent reporter molecule, 7-methoxycoumarin-4-acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (Dnp). In its intact state, the Dnp molecule quenches the fluorescence of the Mca molecule. When caspase-3 cleaves the peptide sequence, Mca is released from the quencher's proximity, resulting in a significant increase in fluorescence. This fluorescence can be measured over time to determine the kinetic activity of caspase-3. The excitation and emission maxima for the liberated Mca are approximately 328 nm and 420 nm, respectively.[1]
Q2: What are the primary sources of variability in caspase-3 assays using this substrate?
A2: Variability in caspase-3 assays can arise from several factors:
-
Substrate Integrity: The this compound substrate is sensitive to light and repeated freeze-thaw cycles, which can lead to degradation and increased background fluorescence.
-
Enzyme Activity: The activity of caspase-3 in your sample can be affected by improper sample handling, storage, or the presence of inhibitors in your lysis buffer.
-
Assay Conditions: Factors such as temperature, pH, and buffer composition can significantly impact enzyme kinetics.
-
Pipetting Errors: Inaccurate pipetting of the substrate, enzyme, or buffers can lead to significant well-to-well variability.
-
Instrument Settings: Incorrect excitation and emission wavelength settings, or improper gain settings on the fluorescence plate reader, can lead to inaccurate readings.
Q3: Can other enzymes besides caspase-3 cleave this compound?
A3: Yes, the DEVD peptide sequence is also a substrate for other effector caspases, most notably caspase-7.[2] Therefore, the measured activity in a cell lysate may represent the combined activity of both caspase-3 and caspase-7. It is crucial to consider this when interpreting your results. If specific measurement of caspase-3 activity is required, additional experiments, such as using specific inhibitors or immunodepletion, may be necessary.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Solution |
| High Background Fluorescence | 1. Substrate Degradation: The substrate may have degraded due to exposure to light or repeated freeze-thaw cycles. | 1. Aliquot the substrate upon receipt and store it protected from light at -20°C. Avoid using a "frost-free" freezer. Prepare fresh dilutions of the substrate for each experiment. |
| 2. Contaminated Reagents: Buffers or water may be contaminated with fluorescent compounds or proteases. | 2. Use high-purity, nuclease-free water and fresh, filtered buffers. | |
| 3. Autofluorescence of Samples: The experimental compounds or cell lysate components may be inherently fluorescent. | 3. Run a control with your compound or lysate without the substrate to measure background fluorescence and subtract it from your experimental values. | |
| Low or No Signal | 1. Inactive Caspase-3: The enzyme may have been inactivated during sample preparation or storage. | 1. Ensure that cell lysates are prepared on ice and stored at -80°C. Avoid repeated freeze-thaw cycles of the lysates. Include a positive control with known active caspase-3. |
| 2. Incorrect Assay Buffer: The pH or composition of the assay buffer may not be optimal for caspase-3 activity. | 2. Use a recommended assay buffer, typically containing HEPES at pH 7.2-7.5, salts, and a reducing agent like DTT. | |
| 3. Sub-optimal Substrate Concentration: The substrate concentration may be too low for the amount of enzyme present. | 3. Titrate the substrate concentration to determine the optimal concentration for your experimental conditions. A typical starting concentration is 10-50 µM. | |
| 4. Incorrect Instrument Settings: The fluorescence reader may not be set to the correct excitation and emission wavelengths for Mca. | 4. Set the excitation wavelength to ~328 nm and the emission wavelength to ~420 nm. | |
| Non-linear Reaction Rate | 1. Substrate Depletion: At high enzyme concentrations, the substrate may be rapidly consumed, leading to a plateau in the fluorescence signal. | 1. Dilute the enzyme sample or reduce the reaction time. Ensure you are measuring the initial velocity of the reaction. |
| 2. Enzyme Instability: The enzyme may be losing activity over the course of the assay. | 2. Perform the assay at the recommended temperature (typically 37°C) and for the shortest time necessary to obtain a reliable signal. | |
| 3. Inner Filter Effect: At high substrate or product concentrations, the excitation or emission light may be absorbed by the solution, leading to a non-linear response. | 3. Dilute your samples or use a lower substrate concentration. |
Experimental Protocols
Preparation of Reagents
-
Caspase-3 Assay Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol, 0.1% CHAPS.
-
Note: DTT should be added fresh to the buffer just before use from a 1 M stock solution stored at -20°C.
-
-
This compound Substrate Stock Solution (10 mM): Dissolve the lyophilized powder in DMSO. Aliquot and store at -20°C, protected from light.
-
Working Substrate Solution (e.g., 100 µM): Dilute the stock solution in the 1X Caspase-3 Assay Buffer immediately before use.
Preparation of Cell Lysates
-
Induce apoptosis in your cell line of choice using a known stimulus. Include an untreated control group.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, and protease inhibitors) at a concentration of 1-5 x 10^6 cells/mL.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
Lysates can be used immediately or aliquoted and stored at -80°C.
Caspase-3 Activity Assay Protocol
-
In a 96-well black, flat-bottom plate, add 20-100 µg of cell lysate protein to each well.
-
Adjust the volume in each well to 50 µL with 1X Caspase-3 Assay Buffer.
-
Include the following controls:
-
Blank: 50 µL of 1X Caspase-3 Assay Buffer without lysate.
-
Negative Control: Lysate from untreated cells.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer or purified active caspase-3.
-
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well, for a final volume of 100 µL.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~328 nm, Emission: ~420 nm) at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.
Data Analysis
-
Subtract the background fluorescence (from the blank wells) from all experimental readings.
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve for each sample. The slope of this line represents the rate of substrate cleavage.
-
Caspase-3 activity can be expressed as the change in fluorescence units per minute per microgram of protein.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 10 - 50 µM | Optimal concentration should be determined empirically by substrate titration. |
| Cell Lysate Protein Concentration | 20 - 100 µ g/well | The optimal amount will depend on the cell type and the level of apoptosis induction. |
| Incubation Temperature | 37°C | Ensure consistent temperature control for reproducible results. |
| Incubation Time | 30 - 60 minutes | Monitor kinetics to ensure measurements are taken within the linear range of the reaction. |
| Excitation Wavelength | ~328 nm | |
| Emission Wavelength | ~420 nm |
Visualizing Key Pathways and Workflows
Signaling Pathways of Apoptosis
The activation of caspase-3 is a central event in both the intrinsic and extrinsic pathways of apoptosis.
Caption: The extrinsic apoptosis pathway is initiated by death receptor activation.
Caption: The intrinsic apoptosis pathway is triggered by cellular stress.
Experimental Workflow
The following diagram outlines the logical flow of a typical caspase-3 activity assay using this compound.
Caption: Workflow for a fluorometric caspase-3 activity assay.
References
Validation & Comparative
Validating Caspase-3 Activity: A Comparative Guide to Mca-DEVDAP-K(Dnp)-OH Assay and Western Blotting for Cleaved Caspase-3
For researchers, scientists, and drug development professionals studying apoptosis, the accurate measurement of caspase-3 activation is paramount. As a key executioner caspase, its activity is a hallmark of programmed cell death. This guide provides an objective comparison of two widely used methods for assessing caspase-3 activation: the Mca-DEVDAP-K(Dnp)-OH fluorometric assay, which measures enzymatic activity, and western blotting, which detects the presence of the cleaved, active form of the enzyme. By understanding the principles, protocols, and data interpretation of each, researchers can select the most appropriate method for their experimental needs and effectively validate their findings.
The Central Role of Caspase-3 in Apoptosis
Caspase-3 is synthesized as an inactive zymogen, procaspase-3.[1] During apoptosis, initiator caspases, such as caspase-8 and caspase-9, cleave procaspase-3, leading to its activation.[2] Activated caspase-3 then cleaves a multitude of cellular substrates, orchestrating the dismantling of the cell.[1] The two primary pathways leading to caspase-3 activation are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Method 1: this compound Fluorometric Assay
This assay provides a quantitative measure of caspase-3 enzymatic activity.
Principle: The this compound substrate is a synthetic peptide that contains the caspase-3 recognition sequence, DEVD (Asp-Glu-Val-Asp). This peptide is flanked by a fluorescent reporter molecule, 7-methoxycoumarin-4-acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (Dnp). In the intact substrate, the fluorescence of Mca is suppressed by the proximity of the Dnp quencher through Förster Resonance Energy Transfer (FRET). When active caspase-3 is present in a sample, it cleaves the peptide at the aspartic acid residue within the DEVD sequence. This cleavage separates the Mca fluorophore from the Dnp quencher, resulting in an increase in fluorescence that can be measured with a fluorometer. The rate of increase in fluorescence is directly proportional to the caspase-3 activity in the sample.
Advantages:
-
High Sensitivity: Capable of detecting low levels of caspase-3 activity.
-
Quantitative: Provides numerical data representing enzymatic activity, allowing for precise comparisons between samples.
-
High-Throughput: Easily adaptable for use in multi-well plates, making it suitable for screening large numbers of samples.
Limitations:
-
Indirect Measurement: Measures enzymatic activity, which can be influenced by factors such as pH, temperature, and the presence of inhibitors in the cell lysate.
-
Potential for Off-Target Cleavage: While DEVD is a preferred substrate for caspase-3, other caspases, such as caspase-7, can also cleave this sequence, potentially leading to an overestimation of caspase-3-specific activity.[3]
Detailed Experimental Protocol: this compound Assay
-
Cell Lysis:
-
Induce apoptosis in your experimental cell population and include an untreated control group.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).
-
Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the caspase activity.
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50 µg of protein from each cell lysate to individual wells.
-
Bring the total volume in each well to 100 µL with assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).
-
Add 10 µL of the this compound substrate (final concentration of 20 µM) to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 420 nm.
-
Take readings every 5 minutes for 1-2 hours.
-
-
Data Analysis:
-
Calculate the rate of change in fluorescence (slope) for each sample.
-
Normalize the caspase-3 activity to the protein concentration of the corresponding lysate.
-
Express the results as fold change in caspase-3 activity relative to the untreated control.
-
Method 2: Western Blotting for Cleaved Caspase-3
This method provides a semi-quantitative detection of the cleaved, active form of caspase-3.
Principle: Western blotting involves separating proteins from a cell lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody that specifically recognizes the cleaved fragments of caspase-3. Procaspase-3 is an approximately 35 kDa protein.[1] Upon activation, it is cleaved into a large subunit (p17 or p19) and a small subunit (p12).[1] Antibodies specific to the cleaved forms will detect these smaller fragments.[1] A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, which reacts with the enzyme to produce light, exposing a film or being captured by a digital imager. The intensity of the resulting bands corresponds to the amount of cleaved caspase-3.
Advantages:
-
High Specificity: With the use of specific antibodies, this method can unequivocally identify the cleaved forms of caspase-3.
-
Provides Molecular Weight Information: Confirms the presence of the correct protein fragments (p17/p19 and p12) and can also show the corresponding decrease in the pro-caspase-3 band.
-
Widely Established: A standard and well-understood technique in molecular biology.
Limitations:
-
Semi-Quantitative: While densitometry can be used to estimate relative band intensities, it is less precise than the fluorometric assay for quantification.[4]
-
Time-Consuming: The process involves multiple steps and can take a full day or longer to complete.
-
Lower Throughput: Not ideal for screening a large number of samples simultaneously.
Detailed Experimental Protocol: Western Blotting for Cleaved Caspase-3
-
Cell Lysis and Protein Quantification:
-
Prepare cell lysates as described for the fluorometric assay.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 12-15% polyacrylamide gel and run the electrophoresis until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands corresponding to cleaved caspase-3 using image analysis software (e.g., ImageJ).
-
Normalize the band intensity to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Express the results as relative band intensity or fold change compared to the control.
-
Experimental Workflow Comparison
The following diagram illustrates the parallel workflows for the this compound assay and western blotting for cleaved caspase-3.
Data Presentation and Interpretation
A direct comparison of the data obtained from both assays is crucial for validating the results. The following table presents representative data from an experiment where apoptosis was induced in a cell line.
| Treatment Group | This compound Assay (Fold Change in Caspase-3 Activity) | Western Blot for Cleaved Caspase-3 (Relative Band Intensity) |
| Untreated Control | 1.0 | 1.0 |
| Apoptosis Inducer (4 hours) | 4.2 ± 0.5 | 3.8 ± 0.4 |
| Apoptosis Inducer (8 hours) | 8.5 ± 0.9 | 7.9 ± 0.7 |
| Apoptosis Inducer + Pan-Caspase Inhibitor | 1.2 ± 0.2 | 1.1 ± 0.3 |
Interpretation:
The results from the this compound assay and western blotting for cleaved caspase-3 should show a strong positive correlation. As the activity of caspase-3 increases (measured by the fluorometric assay), the amount of cleaved caspase-3 protein should also increase (detected by western blot). The pan-caspase inhibitor should block both the increase in fluorescence and the appearance of the cleaved caspase-3 bands, confirming that the observed effects are caspase-dependent.
While a strong correlation is expected, it is important to remember that the two assays measure different aspects of caspase-3 activation. The fluorometric assay measures the catalytic activity of the enzyme, which can be influenced by post-translational modifications and the presence of endogenous inhibitors. Western blotting, on the other hand, directly visualizes the processed, active form of the enzyme.
Conclusion and Recommendations
Both the this compound fluorometric assay and western blotting for cleaved caspase-3 are valuable tools for studying apoptosis. They are not mutually exclusive; rather, they are complementary techniques that, when used together, provide a comprehensive and robust assessment of caspase-3 activation.
-
The This compound assay is recommended for its high sensitivity and quantitative nature, making it ideal for high-throughput screening of potential apoptosis-inducing or -inhibiting compounds.
-
Western blotting is the gold standard for confirming the specific cleavage of procaspase-3 into its active fragments. It is an essential validation step for the results obtained from activity assays.
References
A Researcher's Guide to Fluorogenic Caspase-3 Substrates: A Comparative Analysis of Sensitivity and Specificity
For researchers in the fields of apoptosis, cancer biology, and drug development, the accurate measurement of caspase-3 activity is paramount. As a key executioner caspase, its activity is a hallmark of programmed cell death. The selection of an appropriate fluorogenic substrate is critical for obtaining sensitive and specific results. This guide provides a detailed comparison of various fluorogenic caspase-3 substrates, supported by experimental data and protocols, to aid researchers in making informed decisions for their assays.
The Challenge of Specificity
The widely used tetrapeptide recognition sequence for caspase-3, Asp-Glu-Val-Asp (DEVD), is also efficiently cleaved by caspase-7, an enzyme with very similar substrate specificities. This overlap can lead to a significant overestimation of caspase-3 activity, particularly in complex biological samples like cell lysates where multiple caspases may be active. Consequently, there is a pressing need for substrates with enhanced selectivity for caspase-3.
Quantitative Comparison of Fluorogenic Substrates
The efficacy of a fluorogenic substrate is determined by its kinetic parameters: the Michaelis constant (K_m_), which reflects the substrate affinity (a lower K_m_ indicates higher affinity), and the catalytic rate constant (k_cat_), which represents the turnover rate. The overall catalytic efficiency is best represented by the k_cat_/K_m_ ratio.
Recent studies have focused on modifying the DEVD sequence to improve selectivity for caspase-3 over caspase-7. The following table summarizes the kinetic parameters for a series of fluorogenic substrates, highlighting the impact of amino acid substitutions at the P2 and P3 positions of the tetrapeptide sequence.
| Substrate (Peptide Sequence) | Reporter Group | Caspase-3 K_m_ (µM) | Caspase-3 k_cat_ (min⁻¹) | Caspase-3 k_cat_/K_m_ (µM⁻¹min⁻¹) | Caspase-7 K_m_ (µM) | Caspase-7 k_cat_ (min⁻¹) | Caspase-7 k_cat_/K_m_ (µM⁻¹min⁻¹) | Selectivity (Casp-3/Casp-7) |
| Ac-DEVD-AFC | AFC | ~10-20 | - | - | - | - | - | Low |
| (Z-DEVD)₂-R110 | R110 | - | - | High | - | - | - | Low |
| Asp-Glu-Val-Asp (DEVD) | FAM/MR | 1.1 ± 0.2 | 1.5 ± 0.1 | 1.4 ± 0.1 | 0.9 ± 0.2 | 1.7 ± 0.1 | 1.9 ± 0.2 | 0.7 |
| Asp-Gly-Val-Asp (DGVD) | FAM/MR | 1.3 ± 0.2 | 2.6 ± 0.2 | 2.0 ± 0.2 | 1.3 ± 0.2 | 0.5 ± 0.04 | 0.4 ± 0.05 | 5.0 |
| Asp-Ala-Pro-Asp (DAPD) | FAM/MR | 0.4 ± 0.1 | 1.4 ± 0.1 | 3.5 ± 0.5 | 1.9 ± 0.3 | 0.8 ± 0.1 | 0.4 ± 0.1 | 8.8 |
| Asp-Leu-Pro-Asp (DLPD) | FAM/MR | 0.2 ± 0.03 | 1.6 ± 0.1 | 8.1 ± 0.7 | 2.1 ± 0.4 | 0.9 ± 0.1 | 0.4 ± 0.1 | 20.3 |
| Asp-Val-Pro-Asp (DVPD) | FAM/MR | 0.2 ± 0.04 | 0.7 ± 0.05 | 3.4 ± 0.4 | 1.8 ± 0.3 | 0.9 ± 0.1 | 0.5 ± 0.1 | 6.8 |
Data for peptide sequences beyond the standard DEVD are adapted from Pérez-López et al., 2016.[1][2] The reporter group for these modified substrates is a FRET pair of 5(6)-carboxyfluorescein (FAM) and a quencher (MR). Kinetic parameters for Ac-DEVD-AFC and (Z-DEVD)₂-R110 are based on qualitative assessments from various sources indicating their common usage and general characteristics.[3][4]
Key Observations:
-
P2 Position is Crucial for Selectivity: Substituting the Valine (V) at the P2 position with Proline (P) significantly enhances selectivity for caspase-3 over caspase-7.[1][2]
-
High Affinity and Efficiency: Substrates like Asp-Leu-Pro-Asp (DLPD) not only show high selectivity (over 20-fold) but also exhibit a low K_m_ (0.2 µM) and a high catalytic efficiency (8.1 µM⁻¹min⁻¹), making them highly sensitive and specific probes for caspase-3.[1][2]
-
Common Substrates Lack Specificity: The conventional DEVD-based substrates, while effective at detecting effector caspase activity, are not ideal for specifically measuring caspase-3 in the presence of caspase-7.[1]
Visualizing the Caspase-3 Activation Pathway
Caspase-3 is an executioner caspase that, once activated, cleaves a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Its activation is a tightly regulated process initiated by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
References
A Researcher's Guide: Correlating Caspase-3 Activity with Cell Viability for a Comprehensive Cytotoxicity Profile
In the fields of drug discovery and toxicology, understanding a compound's full effect on a cell population is paramount. While a decrease in viable cells indicates cytotoxicity, it doesn't reveal the mechanism of cell death. This guide provides a comparative framework for correlating data from the Mca-DEVDAP-K(Dnp)-OH caspase-3 assay, a specific indicator of apoptosis, with common cell viability assays. By running these assays in parallel, researchers can distinguish between apoptotic and other forms of cell death, providing a more complete and nuanced understanding of their compound's biological impact.
Understanding the Assays: A Tale of Two Cellular States
At the core of this comparison are two distinct but related cellular measurements: the activation of a key apoptotic enzyme and the general metabolic health of the cell.
This compound Assay: A Specific Look at Apoptosis
This is a highly specific fluorogenic assay designed to measure the activity of caspase-3, an "executioner" caspase that plays a central role in the apoptotic pathway.[1][2][3] The substrate, this compound, contains the specific amino acid sequence DEVD, which is recognized and cleaved by active caspase-3.[4][5] In its intact state, the fluorescence of the 7-methoxycoumarin-4-acetyl (Mca) group is suppressed by the 2,4-dinitrophenyl (Dnp) quencher. Upon cleavage by caspase-3, the Mca fluorophore is released, and its fluorescence can be measured (Excitation/Emission: ~328/420 nm), providing a direct quantification of caspase-3 activity.[1]
Cell Viability Assays: A Broad Assessment of Cell Health
Cell viability assays provide a broader measure of cell health, typically by assessing metabolic activity or membrane integrity. Three common methods are:
-
MTT Assay : This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells.[6] These enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[7] The amount of formazan, quantified by absorbance after solubilization, is proportional to the number of metabolically active, viable cells.[8]
-
XTT Assay : An advancement on the MTT assay, the XTT assay uses a tetrazolium salt that is reduced to a water-soluble orange formazan product.[9] This eliminates the need for a solubilization step, simplifying the protocol. The principle remains the same: the signal is proportional to the metabolic activity of viable cells.[10]
-
CellTiter-Glo® Luminescent Assay : This assay quantifies adenosine triphosphate (ATP), the cell's primary energy currency, which is a key indicator of metabolically active cells.[11][12][13] The reagent lyses the cells, releasing ATP, which then participates in a luciferase-driven reaction that produces a stable, glow-type luminescent signal directly proportional to the number of viable cells.[11][13][14]
Data Correlation: Interpreting the Combined Results
When a cytotoxic compound is tested, the data from the caspase-3 assay and a viability assay can be correlated to understand the mechanism of cell death. The following table presents representative data for a hypothetical compound that induces apoptosis.
| Compound Conc. (µM) | Caspase-3 Activity (Relative Fluorescence Units) | Cell Viability (MTT Assay, % of Control) | Interpretation |
| 0 (Control) | 1,250 | 100% | Baseline caspase activity and normal cell viability. |
| 1 | 2,800 | 85% | A slight increase in caspase-3 activity corresponds with a small drop in viability, suggesting the onset of apoptosis. |
| 5 | 8,500 | 55% | A significant, dose-dependent increase in caspase-3 activity correlates strongly with a decrease in the metabolically active cell population, indicating apoptosis is a primary mechanism. |
| 10 | 15,000 | 25% | Strong caspase-3 activation is mirrored by a substantial loss of cell viability. |
| 25 | 9,000 | 10% | Caspase-3 activity may appear to drop at very high concentrations if widespread cell death has already occurred, leading to enzyme degradation or loss of cellular integrity. |
Key Correlation Scenarios:
-
High Caspase-3 Activity + Low Cell Viability : Strong evidence that the compound induces apoptosis.
-
Low/Baseline Caspase-3 Activity + Low Cell Viability : Suggests a non-apoptotic cell death mechanism, such as necrosis, or a cytostatic effect that halts metabolic activity without triggering the caspase cascade.
-
High Caspase-3 Activity + High Cell Viability : This might be observed at early time points, as caspase activation is an earlier event in apoptosis than the complete loss of metabolic function.[15][16]
Visualizing the Concepts
To better understand the underlying biology and experimental processes, the following diagrams illustrate the caspase-3 signaling pathway and a comparative workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standardized protocols for the assays discussed.
This compound Caspase-3 Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and appropriate vehicle controls. Incubate for the desired period (e.g., 6, 12, or 24 hours).
-
Lysis Buffer Preparation: Prepare a suitable cell lysis buffer.
-
Cell Lysis: Remove the culture medium and add lysis buffer to each well. Incubate for 10-15 minutes on ice or an orbital shaker.
-
Lysate Collection: Transfer the cell lysates to a fresh 96-well plate (preferably a black plate for fluorescence assays).
-
Substrate Addition: Add the this compound substrate to each well to a final concentration of 10-20 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation set to ~328 nm and emission to ~420 nm.
MTT Cell Viability Assay Protocol
-
Cell Plating & Treatment: Follow steps 1 and 2 from the caspase-3 assay protocol.
-
MTT Reagent Addition: Add MTT solution (typically 5 mg/mL in PBS, diluted 1:10 into the well) to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6][8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to each well to dissolve the purple crystals.[17]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution and measure the absorbance at ~570 nm using a microplate reader.[6]
XTT Cell Viability Assay Protocol
-
Cell Plating & Treatment: Follow steps 1 and 2 from the caspase-3 assay protocol.
-
Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling agent according to the manufacturer's instructions.
-
XTT Reagent Addition: Add the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time can be optimized based on the cell type's metabolic rate.
-
Absorbance Reading: Measure the absorbance of the soluble formazan product at ~450-500 nm. A reference wavelength of >650 nm is often used.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Plating & Treatment: Follow steps 1 and 2 from the caspase-3 assay protocol, using an opaque-walled 96-well plate suitable for luminescence.[12][18]
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12][18]
-
Reagent Addition: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[11][12][18]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][18]
-
Luminescence Reading: Measure the luminescence using a plate luminometer.
By employing these complementary assays, researchers can build a robust data package that not only quantifies a compound's cytotoxicity but also provides critical insights into its mechanism of action, accelerating informed decision-making in drug development and scientific research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 14. benchchem.com [benchchem.com]
- 15. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 16. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. promega.com [promega.com]
A Researcher's Guide: Orthogonal Methods for Validating Caspase-3 Activity Measured by Mca-DEVDAP-K(Dnp)-OH
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research. The fluorogenic substrate Mca-DEVDAP-K(Dnp)-OH offers a sensitive method for quantifying this key executioner caspase. However, reliance on a single assay can be fraught with potential artifacts and misinterpretations. This guide provides a comprehensive overview of orthogonal methods to validate caspase-3 activity, complete with detailed experimental protocols and a comparative analysis to ensure the robustness and reliability of your findings.
The principle behind the this compound assay lies in the cleavage of the DEVD peptide sequence by active caspase-3. This cleavage separates the 7-methoxycoumarin-4-acetyl (Mca) fluorophore from the 2,4-dinitrophenyl (Dnp) quencher, resulting in a measurable increase in fluorescence.[1][2] While effective, it is crucial to corroborate these findings using alternative techniques that rely on different detection principles. This guide explores several such orthogonal approaches.
Comparative Overview of Caspase-3 Activity Assays
To aid in the selection of the most appropriate validation method, the following table summarizes the key characteristics of the this compound assay and its orthogonal counterparts. Direct quantitative comparisons of performance metrics like limit of detection and kinetic parameters are often context-dependent and not always available in a side-by-side format in published literature.
| Assay Method | Principle | Readout | Advantages | Disadvantages |
| This compound Fluorogenic Assay | Enzymatic cleavage of a synthetic peptide releases a fluorophore from a quencher.[1][2] | Fluorescence (Ex/Em: ~328/420 nm)[1] | High sensitivity, suitable for high-throughput screening. | Susceptible to interference from fluorescent compounds; substrate can be cleaved by other caspases (e.g., caspase-7). |
| Western Blot for Cleaved Caspase-3 | Immunodetection of the cleaved (active) p17/p19 fragments of caspase-3 using specific antibodies. | Chemiluminescence or fluorescence | High specificity for caspase-3 cleavage; provides information on protein levels. | Semi-quantitative; lower throughput; requires more sample. |
| Immunocytochemistry (ICC) / Immunofluorescence (IF) | In situ immunodetection of active caspase-3 in fixed cells using specific antibodies. | Fluorescence microscopy | Provides spatial resolution and single-cell information; visual confirmation of apoptosis. | Not inherently quantitative; requires fixation, which can introduce artifacts. |
| Caspase-Glo® 3/7 Luminescence Assay | Enzymatic cleavage of a proluminescent substrate releases a substrate for luciferase, generating light. | Luminescence | Extremely high sensitivity; wide dynamic range; "add-mix-measure" format simplifies workflow. | Measures combined activity of caspase-3 and -7; susceptible to ATP-depleting compounds. |
| DEVD-pNA Colorimetric Assay | Enzymatic cleavage of a synthetic peptide releases a chromophore (p-nitroaniline). | Absorbance (405 nm) | Simple, inexpensive, and uses common laboratory equipment (spectrophotometer). | Lower sensitivity compared to fluorescent or luminescent assays. |
| Flow Cytometry-Based Assays | Detection of active caspases in individual cells using fluorescently labeled inhibitors (e.g., FLICA) or substrates. | Fluorescence | Provides quantitative data at the single-cell level; allows for multiplexing with other apoptotic markers. | Requires specialized equipment and expertise; can be complex to set up and analyze. |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
Herein are detailed protocols for the this compound assay and selected orthogonal methods.
This compound Fluorogenic Assay Protocol
This protocol is a general guideline for a 96-well plate format and should be optimized for specific cell types and experimental conditions.
Materials:
-
This compound substrate
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence detection capabilities (Excitation: 328 nm, Emission: 420 nm)
Procedure:
-
Cell Lysis:
-
Induce apoptosis in your cell line of interest alongside a non-induced control group.
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-2 x 10^6 cells) and incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Reaction:
-
Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with Assay Buffer.
-
In a 96-well black microplate, add 50 µL of each cell lysate per well. Include a blank control with 50 µL of Assay Buffer.
-
Prepare a working solution of the this compound substrate in Assay Buffer (final concentration typically 10-20 µM).
-
Add 50 µL of the substrate working solution to each well, initiating the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at an excitation of ~328 nm and an emission of ~420 nm at various time points (e.g., every 15 minutes for 1-2 hours) to determine the reaction kinetics. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes).
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity over time to determine the rate of substrate cleavage, which is proportional to caspase-3 activity. For endpoint assays, compare the fluorescence intensity of induced samples to the non-induced controls.
-
Orthogonal Method 1: Western Blot for Cleaved Caspase-3
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for cleaved caspase-3 (p17/p19 fragment)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described for the fluorogenic assay, but in a lysis buffer suitable for Western blotting (e.g., RIPA buffer with protease inhibitors).
-
Determine protein concentration and normalize all samples.
-
-
Electrophoresis and Transfer:
-
Separate 20-40 µg of protein per lane on a 12-15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and acquire the image using a suitable imaging system. The active caspase-3 will appear as a band at ~17-19 kDa. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.
-
Orthogonal Method 2: Immunocytochemistry for Active Caspase-3
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody specific for active (cleaved) caspase-3
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells on sterile coverslips and induce apoptosis.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Staining:
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody against active caspase-3 (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Positive cells will exhibit fluorescence in the cytoplasm and/or nucleus, depending on the stage of apoptosis.
-
References
A Comparative Performance Review of Mca-DEVDAP-K(Dnp)-OH in Apoptosis Research
For researchers, scientists, and drug development professionals engaged in the study of apoptosis, the selection of a sensitive and specific caspase-3 substrate is paramount. This guide provides a comprehensive comparison of the fluorogenic substrate Mca-DEVDAP-K(Dnp)-OH with other widely used alternatives for the detection of caspase-3 activity, a key hallmark of programmed cell death.
This publication delves into the performance characteristics of this compound and its counterparts, presenting quantitative kinetic data, detailed experimental protocols, and visual representations of key biological and experimental pathways to aid in the informed selection of the most suitable reagent for your research needs.
Introduction to Caspase-3 and its Detection
Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade. Its activation leads to the cleavage of a specific set of cellular proteins, ultimately resulting in the orchestrated dismantling of the cell. The enzymatic activity of caspase-3 is, therefore, a reliable indicator of apoptosis.
This compound is a fluorogenic substrate designed for the sensitive detection of caspase-3 activity. It is a peptide substrate containing the caspase-3 recognition sequence DEVD (Asp-Glu-Val-Asp). The peptide is flanked by a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of Mca is quenched by the proximity of the Dnp group through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by active caspase-3 at the aspartic acid residue, the Mca fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity.
Performance Comparison of Caspase-3 Substrates
The efficacy of a caspase-3 substrate is determined by several key parameters, including its affinity for the enzyme (Km), its turnover rate (kcat), and its overall catalytic efficiency (kcat/Km). Specificity, defined by the substrate's susceptibility to cleavage by other proteases, particularly other caspases, is also a critical consideration.
Below is a comparative table summarizing the available quantitative data for this compound and other commonly used caspase-3 substrates.
Table 1: Comparison of Kinetic Parameters for Various Caspase-3 Substrates
| Substrate | Reporter Group | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) | Notes |
| This compound | Mca/Dnp (FRET) | N/A | N/A | N/A | ~325-328 | ~392-420 | Specific kinetic data (Km, kcat) are not readily available in the public domain, limiting direct quantitative comparison of catalytic efficiency. |
| Ac-DEVD-AMC | AMC | 9.7 - 10 | N/A | N/A | ~360-380 | ~440-460 | Widely used, good sensitivity. Km value indicates good affinity for caspase-3.[1] |
| Ac-DEVD-pNA | pNA (Colorimetric) | ~19 | N/A | ~1.4 x 10⁴ | 405 (absorbance) | - | Lower sensitivity compared to fluorogenic substrates. |
| (DEVD)₂R110 | Rhodamine 110 | 0.9 | 9.6 | 1.07 x 10⁷ | ~496 | ~520 | High catalytic efficiency, indicating excellent sensitivity. |
| NucView® 488 | DNA Dye | N/A | N/A | N/A | ~500 | ~530 | Designed for live-cell imaging; quantitative kinetic parameters in solution are not applicable in the same way as for cell-free assays. Performance is typically measured by the intensity of nuclear staining in apoptotic cells.[2] |
Note: N/A indicates that reliable, directly comparable data was not consistently found in the searched literature. Kinetic parameters can vary depending on experimental conditions.
Specificity of Caspase-3 Substrates
While the DEVD sequence is a preferred target for caspase-3, some level of cross-reactivity with other caspases, such as caspase-7, can occur. The specificity of a substrate is crucial for accurately attributing measured activity to caspase-3, especially in complex biological samples like cell lysates where multiple caspases may be active.
Experimental Methodologies
Accurate and reproducible data are contingent on optimized experimental protocols. Below are detailed methodologies for performing caspase-3 activity assays using fluorogenic substrates.
Protocol for Caspase-3 Activity Assay in Cell Lysates using a Fluorogenic Substrate (e.g., this compound or Ac-DEVD-AMC)
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, and 2 mM DTT. Prepare fresh before use.
-
Substrate Stock Solution: Dissolve the fluorogenic substrate (e.g., this compound or Ac-DEVD-AMC) in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration of 50 µM. Prepare fresh.
2. Cell Lysis:
-
Induce apoptosis in your cell line of choice using a known stimulus (e.g., staurosporine, etoposide). Include a non-induced control group.
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-2 x 10⁶ cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) containing the active caspases.
3. Caspase-3 Activity Assay:
-
Determine the protein concentration of the cell lysates (e.g., using a BCA assay).
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
Bring the total volume in each well to 100 µL with Assay Buffer.
-
Add 100 µL of the 2X Working Substrate Solution to each well.
-
Incubate the plate at 37°C in the dark.
-
Measure the fluorescence at appropriate time intervals (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the chosen substrate.
4. Data Analysis:
-
Subtract the background fluorescence (from wells with Assay Buffer and substrate only).
-
Plot the fluorescence intensity versus time to determine the rate of the reaction.
-
Compare the activity in the apoptotic samples to the non-induced controls.
Visualizing Apoptosis Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Conclusion
This compound serves as a valuable tool for the detection of caspase-3 activity in apoptotic studies. Its FRET-based mechanism offers the potential for high sensitivity. However, a notable gap in the publicly available literature is the absence of comprehensive kinetic data (Km and kcat) and extensive specificity profiling for this particular substrate. This makes a direct, quantitative comparison of its catalytic efficiency and specificity with well-characterized alternatives like Ac-DEVD-AMC and (DEVD)₂R110 challenging.
For researchers requiring high sensitivity and well-documented performance, Ac-DEVD-AMC remains a robust choice for cell lysate-based assays. For live-cell imaging and real-time monitoring of apoptosis, NucView® substrates provide a unique and powerful alternative. The choice of the optimal caspase-3 substrate will ultimately depend on the specific experimental requirements, including the desired sensitivity, the need for absolute specificity, and the biological system under investigation. Further studies characterizing the kinetic parameters and specificity of this compound would be highly beneficial to the research community.
References
Safety Operating Guide
Proper Disposal of Mca-DEVDAP-K(Dnp)-OH: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of the fluorogenic caspase substrate Mca-DEVDAP-K(Dnp)-OH. This guide provides a clear, step-by-step procedure to ensure the safe management of this chemical and its associated waste, tailored for researchers, scientists, and drug development professionals.
The primary hazardous component of this compound is the 2,4-dinitrophenyl (Dnp) group. Dinitrophenols are classified as acutely toxic and can be explosive when dry. Therefore, all materials contaminated with this compound must be treated as hazardous waste and disposed of accordingly to ensure laboratory safety and environmental compliance.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety Goggles |
| Nitrile Gloves |
| Lab Coat |
Handle the compound and any waste solutions within a chemical fume hood to prevent inhalation of any potential aerosols. An emergency eyewash and safety shower should be readily accessible.
Step-by-Step Disposal Procedure for Caspase Assay Waste
This procedure outlines the steps for treating the liquid waste generated from a typical caspase assay using this compound.
Step 1: Enzyme Inactivation
The first step is to deactivate the active caspase enzyme in the assay solution to prevent further enzymatic activity.
-
Method: Add a sufficient volume of a 10% bleach solution (sodium hypochlorite) to your collected assay waste to achieve a final concentration of at least 1% bleach.
-
Duration: Gently mix and allow the solution to stand for a minimum of 30 minutes in a chemical fume hood.
Step 2: Neutralization
After inactivation, the pH of the waste solution should be neutralized.
-
Method: Slowly add a suitable neutralizing agent, such as sodium bisulfite, to quench the excess bleach. Monitor the pH of the solution using pH paper or a calibrated pH meter, aiming for a pH between 6.0 and 8.0.
Step 3: Waste Collection and Labeling
Proper containment and labeling are crucial for the final disposal by your institution's hazardous waste management service.
-
Container: Transfer the treated and neutralized waste solution into a designated, leak-proof hazardous waste container.
-
Labeling: Clearly label the container as "Hazardous Waste" and include the following information:
-
Chemical contents: "Aqueous waste containing this compound, inactivated caspase, and buffer salts."
-
Date of accumulation.
-
Your name and laboratory contact information.
-
Step 4: Disposal of Contaminated Solid Waste
Any solid materials that have come into contact with this compound must also be disposed of as hazardous waste.
-
Items: This includes pipette tips, microplates, gloves, and any absorbent materials used for spills.
-
Procedure: Place all contaminated solid waste into a designated hazardous waste bag or container. Do not mix with regular laboratory trash.
Step 5: Arrange for Pickup
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow their specific procedures for storage and collection.
Experimental Workflow for Disposal
Caption: A logical workflow for the safe disposal of this compound waste.
Signaling Pathway of Caspase Substrate Cleavage
Caption: Cleavage of the substrate by caspase separates the fluorophore and quencher.
Safeguarding Your Research: Essential Safety and Handling Protocols for Mca-DEVDAP-K(Dnp)-OH
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Mca-DEVDAP-K(Dnp)-OH, a fluorogenic substrate for caspase-3. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your experiments.
This compound is a lyophilized peptide containing a dinitrophenyl (Dnp) group. While specific toxicological properties of this compound have not been exhaustively studied, the presence of the Dnp moiety and the fine, easily aerosolized nature of the lyophilized powder necessitate careful handling. Dinitrophenyl compounds can be toxic and should be handled with caution.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in both its lyophilized and solubilized forms.
| PPE Category | Lyophilized Powder | Reconstituted Solution |
| Hand Protection | Nitrile gloves (double gloving recommended) | Nitrile gloves |
| Eye Protection | Safety glasses with side shields or safety goggles | Safety glasses with side shields |
| Body Protection | Laboratory coat | Laboratory coat |
| Respiratory Protection | N95 or higher-rated respirator | Not generally required if handled in a well-ventilated area. Use in a fume hood if there is a risk of aerosolization. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental success.
Receiving and Storage:
-
Upon receipt, inspect the vial for any damage.
-
Store the lyophilized peptide at -20°C, protected from light.[1]
Handling and Reconstitution:
-
Preparation: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[2]
-
Weighing: If weighing the lyophilized powder, perform this task in a chemical fume hood to minimize inhalation risk. Use an anti-static weigh boat.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Reconstitution: Add the desired solvent (e.g., DMSO or DMF) slowly to the vial. Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can cause denaturation.
Experimental Use:
-
When working with the reconstituted solution, handle it in a well-ventilated area.
-
Avoid direct contact with skin and eyes.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential hazards.
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) guidelines for specific procedures.
-
Contaminated Materials: All materials that have come into contact with the compound, including pipette tips, microfuge tubes, and gloves, should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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